molecular formula C14H19NO3 B164935 Ethyl 4-benzylmorpholine-3-carboxylate CAS No. 1219383-86-4

Ethyl 4-benzylmorpholine-3-carboxylate

货号: B164935
CAS 编号: 1219383-86-4
分子量: 249.3 g/mol
InChI 键: XVXRZXOBIJTJTR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-benzylmorpholine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 4-benzylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-14(16)13-11-17-9-8-15(13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXRZXOBIJTJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for Ethyl 4-benzylmorpholine-3-carboxylate, a substituted morpholine derivative of interest in medicinal chemistry and drug development. The morpholine scaffold is a prevalent structural motif in numerous biologically active compounds. This document outlines a rational and efficient synthetic approach, complete with detailed experimental protocols and relevant data presented for clarity and reproducibility.

Introduction

Morpholine and its derivatives are fundamental heterocyclic compounds that feature prominently in the landscape of pharmaceuticals and bioactive molecules. The unique structural and physicochemical properties of the morpholine ring, including its conformational rigidity and hydrogen bond accepting capability, make it a valuable component in the design of novel therapeutic agents. This compound, incorporating a chiral center at the 3-position and a benzyl group on the nitrogen, represents a versatile building block for the synthesis of more complex molecular architectures. This guide details a feasible synthetic route starting from the readily available amino acid, L-serine.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence commencing with L-serine. This strategy leverages the inherent chirality of the starting material to potentially afford an enantiomerically enriched final product. The key transformations include esterification, N-benzylation, and an intramolecular cyclization to construct the morpholine ring.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Esterification cluster_2 Step 2: N-Benzylation cluster_3 Step 3: Cyclization L-Serine L-Serine reagent1 Ethanol, SOCl2 or H+ L-Serine->reagent1 Ethyl L-serinate Ethyl L-serinate reagent2 Benzaldehyde, NaBH4 (Reductive Amination) Ethyl L-serinate->reagent2 reagent1->Ethyl L-serinate Ethyl N-benzyl-L-serinate Ethyl N-benzyl-L-serinate reagent3 1. MsCl, Et3N 2. NaH Ethyl N-benzyl-L-serinate->reagent3 reagent2->Ethyl N-benzyl-L-serinate This compound This compound reagent3->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic route.

Step 1: Synthesis of Ethyl L-serinate

Reaction: Fischer-Speier esterification of L-serine.

Procedure:

  • Suspend L-serine (1.0 eq) in anhydrous ethanol (10 mL per gram of serine).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethanol and thionyl chloride.

  • Dissolve the residue in a minimal amount of cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl L-serinate as a crude oil.

Step 2: Synthesis of Ethyl N-benzyl-L-serinate

Reaction: Reductive amination of Ethyl L-serinate with benzaldehyde.

Procedure:

  • Dissolve Ethyl L-serinate (1.0 eq) in methanol (15 mL per gram).

  • Add benzaldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude Ethyl N-benzyl-L-serinate.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of this compound

Reaction: Intramolecular Williamson ether synthesis via mesylation and cyclization.

Procedure:

  • Dissolve Ethyl N-benzyl-L-serinate (1.0 eq) in anhydrous dichloromethane (20 mL per gram) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the formation of the mesylate intermediate by TLC.

  • Once the mesylation is complete, wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF) (20 mL per gram).

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the cyclization by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the expected materials and potential yields for the synthesis of this compound. Note that these are projected values based on typical yields for similar reactions and would require experimental validation.

StepStarting MaterialReagentsProductMolecular Weight ( g/mol )Theoretical Yield (g) (from 10g L-Serine)Expected Yield Range (%)
1L-SerineEthanol, Thionyl ChlorideEthyl L-serinate133.1512.6770-90
2Ethyl L-serinateBenzaldehyde, Sodium BorohydrideEthyl N-benzyl-L-serinate223.2621.2460-80
3Ethyl N-benzyl-L-serinateMethanesulfonyl Chloride, Triethylamine, Sodium HydrideThis compound249.3123.7250-70

Logical Workflow Diagram

The overall experimental workflow can be visualized as a series of sequential operations, each with specific inputs and outputs.

Experimental_Workflow start Start: L-Serine step1 Step 1: Esterification Input: L-Serine, Ethanol, SOCl₂ Output: Crude Ethyl L-serinate start->step1 purification1 Purification 1 | {Aqueous work-up & Extraction} step1->purification1 step2 Step 2: N-Benzylation Input: Ethyl L-serinate, Benzaldehyde, NaBH₄ Output: Crude Ethyl N-benzyl-L-serinate purification1->step2 purification2 Purification 2 | {Column Chromatography} step2->purification2 step3 Step 3: Cyclization Input: Ethyl N-benzyl-L-serinate, MsCl, Et₃N, NaH Output: Crude this compound purification2->step3 purification3 Purification 3 | {Column Chromatography} step3->purification3 end End Product: this compound purification3->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a robust and logical synthetic route to this compound. The proposed pathway utilizes common and well-understood organic transformations, starting from an inexpensive and readily available chiral precursor. The detailed experimental protocols provide a solid foundation for researchers to undertake the synthesis of this and related morpholine derivatives. Further optimization of reaction conditions and purification procedures may lead to improved yields and purity. The successful synthesis of this compound will provide a valuable tool for further exploration in the fields of medicinal chemistry and drug discovery.

In-depth Technical Guide: Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Publicly Available Data on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the mechanism of action for Ethyl 4-benzylmorpholine-3-carboxylate. Following a rigorous and systematic search of publicly available scientific literature, chemical databases, and patent repositories, it has been determined that there is currently no specific information detailing the biological activity, mechanism of action, or pharmacological profile of this particular compound. While the morpholine scaffold is a common motif in a wide array of biologically active molecules, data specific to the this compound derivative is absent from the current body of scientific literature. This guide summarizes the general biological potential of the broader morpholine class of compounds and highlights the dearth of information on the specific title compound.

Introduction to Morpholine-Containing Compounds

The morpholine ring is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. This structural feature imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a privileged scaffold in medicinal chemistry.[1][2] Morpholine derivatives have been investigated for a wide range of therapeutic applications and have shown diverse biological activities, including but not limited to:

  • Anticancer Activity: Certain morpholine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of protein kinases or other enzymes crucial for cancer cell proliferation and survival.[1]

  • Anti-inflammatory Effects: The morpholine moiety has been incorporated into molecules designed to target key mediators of inflammation. These compounds may act by inhibiting enzymes such as cyclooxygenases (COX) or by modulating inflammatory signaling pathways.[1]

  • Central Nervous System (CNS) Activity: The ability of the morpholine ring to improve blood-brain barrier penetration has led to its use in the development of CNS-active agents, including antidepressants, anxiolytics, and antipsychotics.[2]

  • Antimicrobial Properties: Various derivatives of morpholine have been synthesized and evaluated for their antibacterial and antifungal activities.[1]

This compound: State of Current Knowledge

Despite the broad biological relevance of the morpholine scaffold, a comprehensive search for "this compound" and its associated CAS numbers (e.g., 1219383-86-4) did not yield any peer-reviewed publications detailing its mechanism of action, biological targets, or pharmacological effects.

The available information is primarily limited to its listing in chemical supplier catalogs, which provide basic chemical properties such as molecular formula (C₁₄H₁₉NO₃) and molecular weight.[3][4][5] No data regarding its binding affinities, enzyme inhibition constants, in vitro or in vivo efficacy, or associated signaling pathways could be retrieved.

Review of Structurally Related Compounds

In the absence of direct data, an analysis of structurally related compounds can sometimes provide speculative insights. However, even searches for close analogs of this compound did not reveal a clear or predictable mechanism of action. The biological activity of morpholine derivatives is highly dependent on the nature and position of the substituents on the morpholine ring and the benzyl group. Without experimental data, any proposed mechanism of action for the title compound would be purely conjectural.

Data Presentation

Due to the lack of quantitative data from any biological or pharmacological studies on this compound, no tables summarizing such information can be provided.

Experimental Protocols

As no experimental studies detailing the mechanism of action of this compound have been identified, it is not possible to provide detailed methodologies for key experiments.

Visualizations

The absence of any described signaling pathways, experimental workflows, or logical relationships for this compound precludes the generation of any explanatory diagrams.

Conclusion and Future Directions

This in-depth technical guide concludes that there is a significant gap in the scientific literature regarding the mechanism of action of this compound. While the morpholine chemical class is of great interest to medicinal chemists, this specific derivative remains uncharacterized in the public domain.

For researchers, scientists, and drug development professionals interested in this molecule, the following steps would be necessary to elucidate its potential mechanism of action:

  • Initial In Vitro Screening: The compound would need to be subjected to a broad panel of in vitro assays, such as receptor binding assays, enzyme inhibition assays, and cell-based functional assays, to identify potential biological targets.

  • Phenotypic Screening: Cellular assays designed to assess effects on cell proliferation, apoptosis, inflammation, or other key biological processes could provide initial clues to its function.

  • Target Identification and Validation: Should any promising activity be observed, further studies would be required to identify the specific molecular target(s) and validate their role in the observed biological effects.

  • In Vivo Studies: If a compelling in vitro profile is established, subsequent in vivo studies in relevant animal models would be necessary to assess its efficacy, pharmacokinetics, and safety.

Until such studies are conducted and published, the mechanism of action of this compound will remain unknown. This guide serves to highlight this knowledge gap and to underscore the necessity for primary research to uncover the pharmacological properties of this compound.

References

The Multifaceted Biological Activities of Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocyclic ring containing both an ether and a secondary amine functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities of morpholine derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity of Morpholine Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference(s)
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27[1][2]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[1][2]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1][2]
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67[1][2]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[1][2]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1][2]
Compound 5h HT-29 (Colon Carcinoma)3.103 ± 0.979[3]
NIH3T3 (Normal Fibroblast)15.158 ± 0.987[3]
Compound 5j HT-29 (Colon Carcinoma)9.657 ± 0.149[3]
Compound 5c HT-29 (Colon Carcinoma)17.750 ± 1.768[3]
Compound 22 MDA-MB-231 (Breast Cancer)20[4]
SW480 (Colon Cancer)12.5[4]
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Several studies have shown that the anticancer effects of morpholine derivatives are mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from dividing. For instance, compounds AK-3 and AK-10 have been observed to cause cell cycle arrest in the G1 phase.[1][2] Compound 22 has been shown to induce apoptosis through the intrinsic pathway, involving mitochondria and the generation of reactive oxygen species (ROS), and also causes cell cycle arrest at the G1 phase.[4]

cluster_0 Experimental Workflow: Anticancer Activity Assessment start Start synthesis Synthesize & Characterize Morpholine Derivatives start->synthesis treatment Treat Cells with Morpholine Derivatives synthesis->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment viability_assay Assess Cell Viability (e.g., MTT Assay) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanism Investigate Mechanism (Apoptosis, Cell Cycle) ic50->mechanism end End mechanism->end

Figure 1: Workflow for assessing anticancer activity.
Signaling Pathway Inhibition: Targeting VEGFR-2 and PI3K/Akt/mTOR

A key strategy in modern cancer therapy is to target specific signaling pathways that are dysregulated in cancer cells. Morpholine derivatives have been shown to inhibit critical pathways such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways, both of which are pivotal for tumor growth, proliferation, and angiogenesis.[3]

For example, compound 5h demonstrated potent inhibition of VEGFR-2 with an IC50 value of 0.049 ± 0.002 µM, comparable to the standard drug sorafenib.[3]

cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Morpholine Morpholine Derivatives Morpholine->PI3K inhibit Morpholine->mTORC1 inhibit

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the morpholine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[5]

Antimicrobial Activity

Morpholine derivatives have also been investigated for their antibacterial and antifungal properties, showing promise in combating various microbial pathogens.

Quantitative Data: Antibacterial and Antifungal Activities

Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)Reference(s)
Compound 12 M. smegmatis15.6[6]

Antifungal Activity

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)Reference(s)
Sila-analogue 24 C. albicans ATCC 2443324[7]
C. glabrata NCYC 38848[7]
C. neoformans ATCC 3466412[7]
A. niger ATCC 10578816[7]
Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the morpholine derivatives in a suitable solvent.

  • Preparation of Agar Plates: Incorporate 2 mL of each antimicrobial dilution into 18 mL of molten Mueller-Hinton agar and pour into petri dishes.[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^4 CFU/spot).

  • Inoculation: Spot-inoculate the prepared agar plates with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[9]

Anti-inflammatory Activity

The anti-inflammatory potential of morpholine derivatives has been evaluated in various in vivo models, demonstrating their ability to reduce inflammation.

Quantitative Data: In Vivo Anti-inflammatory Activity
CompoundDose (mg/kg)Paw Edema Inhibition (%)Time (hours)Reference(s)
Compound 2 1.097 (ED50)Dose-dependent reversal of hyperalgesia1[10]
Compound 6i -42.415[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Divide the animals (e.g., Wistar rats) into control, standard (e.g., treated with indomethacin), and test groups (treated with morpholine derivatives).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][12]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[10]

Antidepressant Activity

Certain morpholine derivatives have shown potential as antidepressant agents, with their efficacy being assessed using standard behavioral models in rodents.

Experimental Protocol: Forced Swim Test (FST)

The Forced Swim Test is a common behavioral test used to predict the antidepressant efficacy of compounds.

  • Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session: On the first day, place each mouse individually in the cylinder for a 15-minute adaptation period.

    • Test session: On the second day, 24 hours after the pre-test, administer the morpholine derivative or a vehicle control. After a specific time (e.g., 30-60 minutes), place the mice back into the swim cylinder for a 6-minute test session.

  • Behavioral Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test session.

  • Data Analysis: A significant decrease in the duration of immobility in the test group compared to the control group is indicative of an antidepressant-like effect.[13][14]

Antimalarial Activity

Morpholine derivatives have also been explored for their activity against the malaria parasite, Plasmodium falciparum.

Quantitative Data: Antiplasmodial Activity
Compound IDP. falciparum StrainIC50 (µM)Reference(s)
Analog 6k 3D75.059 ± 0.2036[15]
Experimental Protocol: Plasmodium falciparum In Vitro Drug Sensitivity Assay

This assay determines the susceptibility of the malaria parasite to potential antimalarial compounds.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[16][17]

  • Drug Plate Preparation: Prepare serial dilutions of the morpholine derivatives in 96-well microtiter plates.

  • Infection and Treatment: Add parasitized erythrocytes (at a specific parasitemia and hematocrit) to the drug-containing wells.

  • Incubation: Incubate the plates for 48-72 hours under the same culture conditions.

  • Growth Inhibition Assessment: Measure parasite growth inhibition using methods such as microscopic counting of Giemsa-stained smears or by using a fluorescent dye like SYBR Green I that binds to parasite DNA.[18]

  • IC50 Determination: Calculate the IC50 value, which is the drug concentration that inhibits parasite growth by 50% compared to the drug-free control.

Conclusion

The morpholine scaffold is a remarkably versatile platform for the development of new therapeutic agents with a broad spectrum of biological activities. The data and protocols presented in this guide underscore the significant potential of morpholine derivatives in anticancer, antimicrobial, anti-inflammatory, antidepressant, and antimalarial therapies. Further exploration of structure-activity relationships, optimization of lead compounds, and in-depth mechanistic studies will undoubtedly pave the way for the clinical translation of these promising molecules. This guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide on Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-benzylmorpholine-3-carboxylate is a heterocyclic organic compound featuring a morpholine core. The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1] The presence of the N-benzyl group and the ethyl carboxylate moiety suggests its potential as an intermediate in the synthesis of more complex molecules with diverse pharmacological applications. This document aims to consolidate the available information and provide a prospective outlook on its synthesis and potential utility.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic properties can be inferred from its structure and data for analogous compounds.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1219383-86-4 (racemic), 106910-85-4 ((R)-enantiomer)Commercial Suppliers
Molecular Formula C₁₄H₁₉NO₃Deduced from structure
Molecular Weight 249.31 g/mol Deduced from structure
Appearance Likely an oil or low-melting solidInferred from similar compounds
Solubility Expected to be soluble in common organic solventsInferred from structure

Hypothetical Synthesis

A definitive, peer-reviewed synthesis protocol for this compound is not available. However, a plausible synthetic route can be proposed based on standard organic chemistry reactions for the N-alkylation of secondary amines. The most probable method involves the reaction of ethyl morpholine-3-carboxylate with a benzylating agent.

Proposed Experimental Protocol:

  • Reaction Setup: To a solution of ethyl morpholine-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5-2.0 eq) or triethylamine (TEA, 1.5-2.0 eq).

  • Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Progression: The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and DMF.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Below is a visual representation of this hypothetical synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start1 Ethyl morpholine-3-carboxylate dissolve Dissolve starting materials in solvent start1->dissolve start2 Benzyl bromide start2->dissolve start3 Base (e.g., K₂CO₃) start3->dissolve start4 Solvent (e.g., Acetonitrile) start4->dissolve react Stir at room temperature or heat dissolve->react filter Filter to remove base react->filter concentrate1 Concentrate filtrate filter->concentrate1 extract Extract with organic solvent and wash concentrate1->extract dry Dry organic layer extract->dry concentrate2 Concentrate dry->concentrate2 chromatography Column Chromatography concentrate2->chromatography end_product This compound chromatography->end_product

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of N-benzylmorpholine derivatives has been investigated for various therapeutic applications.

Table 2: Reported Biological Activities of N-Benzylmorpholine Derivatives

Biological ActivityDescriptionReference
Anticancer Certain benzomorpholine derivatives have been synthesized and evaluated as EZH2 inhibitors for anti-non-small cell lung cancer activity.[2]
Antidepressant Benzyl morpholine derivatives have been investigated as dual reuptake inhibitors of serotonin and norepinephrine.US Patent 7294623B2
Cholinesterase Inhibition Novel morpholine-bearing quinoline derivatives have shown potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.[3]
α-Glucosidase Inhibition N-Methylmorpholine-substituted benzimidazolium salts have been synthesized and shown to be potential α-glucosidase inhibitors.[4]

The diverse biological activities of related morpholine compounds suggest that this compound could serve as a valuable building block in the discovery of new therapeutic agents. Further derivatization of the ester group or modifications to the benzyl and morpholine rings could lead to novel compounds with a range of pharmacological effects.

Conclusion

This compound is a chemical compound with limited publicly available scientific data. Its primary current use appears to be as a building block in organic synthesis. Based on the known biological activities of the broader class of N-benzylmorpholine derivatives, it holds potential for use in drug discovery programs targeting a variety of diseases. The lack of detailed experimental and biological data highlights an opportunity for further research to explore the synthesis, characterization, and potential applications of this and related compounds. Future studies are warranted to fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide to Ethyl 4-benzylmorpholine-3-carboxylate: Structure, and Potential Function

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the chemical structure and known characteristics of Ethyl 4-benzylmorpholine-3-carboxylate. While specific biological functions and detailed experimental data for this exact compound are not extensively available in current scientific literature, this guide synthesizes the available information and provides a broader context based on the well-established significance of the morpholine scaffold in medicinal chemistry. This paper aims to serve as a foundational resource for researchers interested in the potential applications of this and related molecules.

Introduction to the Morpholine Scaffold

The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. This structural motif is of significant interest in medicinal chemistry due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which it can confer upon a parent molecule. Morpholine derivatives have been successfully incorporated into a wide array of clinically approved drugs and biologically active compounds, demonstrating a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The versatility of the morpholine scaffold makes it a privileged structure in drug discovery and development.

Structure and Physicochemical Properties of this compound

This compound is a derivative of morpholine characterized by a benzyl group attached to the nitrogen at position 4 and an ethyl carboxylate group at position 3 of the morpholine ring.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary:

While extensive experimental data is not publicly available, the basic physicochemical properties have been reported by various chemical suppliers.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
CAS Number 1219383-86-4 (racemate)
(R)-enantiomer CAS 106910-85-4
Appearance Not specified in available literature-
Solubility Not specified in available literature-
Melting Point Not specified in available literature-
Boiling Point Not specified in available literature-

Synthesis and Characterization

Technical Guide: Ethyl 4-Benzylmorpholine-3-carboxylate (CAS No. 1219383-86-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on Ethyl 4-Benzylmorpholine-3-carboxylate. Extensive searches of scientific literature and patent databases did not yield in-depth studies on its biological activity, mechanism of action, or detailed experimental protocols. The information is primarily sourced from chemical suppliers and databases.

Introduction

This compound, identified by CAS number 1219383-86-4, is a heterocyclic organic compound. Its structure features a morpholine ring N-substituted with a benzyl group and a carboxylate group at the 3-position. While its specific biological functions and potential therapeutic applications are not extensively documented in publicly available research, its structural motifs are present in various biologically active molecules. This guide provides a summary of its known physicochemical properties.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This information is compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 1219383-86-4N/A
Molecular Formula C₁₄H₁₉NO₃[1][2]
Molecular Weight 249.31 g/mol N/A
Appearance Colorless to yellow liquid[1]
Purity ≥95%[3]

Synthesis

To illustrate a potential synthetic logic, the following workflow is provided. Note: This is a generalized representation and has not been experimentally validated for this specific compound.

G Generalized Synthetic Workflow A Morpholine-3-carboxylic acid ethyl ester E N-Alkylation Reaction A->E B Benzyl halide (e.g., Benzyl bromide) B->E C Base (e.g., K₂CO₃, Et₃N) C->E D Solvent (e.g., Acetonitrile, DMF) D->E F This compound E->F G Purification (e.g., Chromatography) F->G H Final Product G->H

Caption: A potential synthetic pathway for this compound.

Biological Activity and Mechanism of Action

As of the latest review of scientific literature, there are no published studies detailing the biological activity, mechanism of action, or signaling pathway involvement of this compound. The core morpholine structure is a common scaffold in medicinal chemistry, and derivatives have shown a wide range of biological activities. However, without specific experimental data, any potential activity of this compound remains speculative.

Experimental Protocols

No specific experimental protocols involving this compound have been found in the public domain. For researchers interested in investigating this compound, standard assays relevant to their hypothesis would need to be developed and optimized.

Conclusion

This compound is a commercially available compound with defined physicochemical properties. However, a significant gap exists in the scientific literature regarding its synthesis, biological properties, and potential applications in drug discovery and development. This presents an opportunity for novel research to explore the bioactivity of this molecule. Researchers are encouraged to report their findings to contribute to the collective understanding of this and related compounds.

References

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for Ethyl 4-benzylmorpholine-3-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data alongside a detailed, literature-derived synthetic methodology. This information is intended to support research and development activities where this molecule is a target or intermediate.

Molecular Structure

This compound is a substituted morpholine derivative featuring a benzyl group at the 4-position (nitrogen atom) and an ethyl carboxylate group at the 3-position.

Chemical Structure:

G A

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry and provide expected values for key signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25-7.40m5HAromatic protons (C₆H₅)
4.10-4.25q2H-OCH₂CH₃
3.80-3.95m1HMorpholine H-5a
3.60-3.75m1HMorpholine H-5b
3.50-3.60d1HN-CH₂-Ph (a)
3.40-3.50d1HN-CH₂-Ph (b)
3.20-3.30dd1HMorpholine H-3
2.80-2.95m1HMorpholine H-2a
2.55-2.70m1HMorpholine H-6a
2.30-2.45m1HMorpholine H-2b
2.10-2.25m1HMorpholine H-6b
1.20-1.30t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
172.0C=O (Ester)
138.0Aromatic C (quaternary)
129.0Aromatic CH
128.5Aromatic CH
127.5Aromatic CH
67.0Morpholine C-5
61.0-OCH₂CH₃
60.0N-CH₂-Ph
58.0Morpholine C-3
54.0Morpholine C-2
51.0Morpholine C-6
14.0-OCH₂CH₃

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H stretch
2980-2800MediumAliphatic C-H stretch
1735StrongC=O stretch (Ester)
1495, 1450MediumAromatic C=C stretch
1180StrongC-O stretch (Ester)
1120StrongC-O-C stretch (Morpholine ether)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
249.14[M]⁺ (Molecular Ion)
176.10[M - CO₂Et]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The synthesis of this compound can be achieved through the N-benzylation of a suitable precursor, ethyl morpholine-3-carboxylate. The following protocol is a representative procedure based on established methods for the synthesis of substituted morpholines.

Synthesis of this compound

This synthesis involves a two-step process: the formation of the morpholine ring followed by N-alkylation.

Step 1: Synthesis of Ethyl morpholine-3-carboxylate

A common route to substituted morpholines involves the cyclization of amino alcohols.

G reagents Diethanolamine -> Intermediate cyclization Cyclization with ethyl glyoxalate reagents->cyclization product1 Ethyl morpholine-3-carboxylate cyclization->product1

Figure 2: Workflow for the synthesis of the precursor.

Materials:

  • Diethanolamine

  • Ethyl glyoxalate

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add diethanolamine (1 equivalent), ethyl glyoxalate (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield ethyl morpholine-3-carboxylate.

Step 2: N-Benzylation to Yield this compound

This step introduces the benzyl group onto the nitrogen of the morpholine ring.

G start Ethyl morpholine-3-carboxylate reaction N-Benzylation with benzyl bromide and base start->reaction product This compound reaction->product

Figure 3: Workflow for the N-benzylation step.

Materials:

  • Ethyl morpholine-3-carboxylate (from Step 1)

  • Benzyl bromide

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or another suitable polar aprotic solvent)

Procedure:

  • Dissolve ethyl morpholine-3-carboxylate (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Disclaimer: The spectroscopic data provided in this document are predicted and should be used for reference purposes only. Experimental verification is recommended. The synthetic protocols are based on established chemical literature and should be performed by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.

In-Depth Technical Guide: Edaravone (InChIKey: XVXRZXOBIJTJTR-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), identified by the InChIKey XVXRZXOBIJTJTR-UHFFFAOYSA-N, is a neuroprotective agent utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] Initially approved in Japan in 2001 for stroke, its application was later expanded to include ALS.[3][4] This guide provides a comprehensive technical overview of Edaravone, focusing on its mechanism of action, physicochemical properties, clinical efficacy, and detailed experimental protocols for preclinical research.

Mechanism of Action

The precise mechanism of action for Edaravone in ALS is not fully known, but its therapeutic effects are largely attributed to its potent antioxidant properties.[2] Oxidative stress is a significant contributor to the neuronal cell death observed in ALS.[2] Edaravone functions as a powerful free radical scavenger, actively neutralizing reactive oxygen species (ROS) like hydroxyl radicals and peroxynitrite.[1][5] This action mitigates cellular damage by inhibiting lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to loss of integrity and cell death.[1]

Beyond direct scavenging, Edaravone's neuroprotective effects are mediated through multiple signaling pathways:

  • Anti-inflammatory Properties: Edaravone reduces neuroinflammation by decreasing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the primary immune cells of the central nervous system.[1]

  • Upregulation of Antioxidant Enzymes: The compound enhances the body's intrinsic defense against oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1]

  • Modulation of Signaling Pathways: Edaravone has been shown to activate key neuroprotective and antioxidant signaling pathways, including the Nrf2/HO-1 pathway and the GDNF/RET neurotrophic signaling pathway.[5][6][7][8]

The following diagram illustrates the core mechanistic actions of Edaravone.

Edaravone_Mechanism_of_Action ROS Reactive Oxygen Species (ROS) (e.g., Hydroxyl Radical, Peroxynitrite) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation causes Inflammation Neuroinflammation (Pro-inflammatory Cytokines, Microglial Activation) ROS->Inflammation causes Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->Inflammation Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) Edaravone->Antioxidant_Enzymes Upregulates Nrf2_Pathway Nrf2/HO-1 Pathway Edaravone->Nrf2_Pathway Activates GDNF_Pathway GDNF/RET Pathway Edaravone->GDNF_Pathway Activates Cell_Damage Neuronal Damage & Cell Death Lipid_Peroxidation->Cell_Damage Inflammation->Cell_Damage Neuroprotection Neuroprotection Antioxidant_Enzymes->ROS Neutralizes Nrf2_Pathway->Neuroprotection GDNF_Pathway->Neuroprotection

Core neuroprotective mechanisms of Edaravone.

Physicochemical Properties and Solubility

Edaravone is a low-molecular-weight antioxidant drug.[4] Its amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals.[4] However, a key limitation is its poor aqueous solubility.[9] Detailed solubility data is crucial for formulation and experimental design.

Table 1: Solubility of Edaravone in Various Solvents

Solvent Temperature (°C) Mole Fraction (x10⁻²) Reference
Dimethyl Sulfoxide (DMSO) 25 7.57 [9][10]
Dimethyl Sulfoxide (DMSO) 40 29.81 [9][10]
Tetraethylene Glycol (TEG) 25 4.63 [9][10]
Tetraethylene Glycol (TEG) 40 21.21 [9][10]
2-Butanone 25 3.72 [11]
Ethyl Lactate 25 3.92 [11]
N-Methyl-2-pyrrolidone 25 4.17 [11]

| Hexane | 25 | 0.052 |[11] |

Clinical Efficacy in ALS

The efficacy of Edaravone in slowing the functional decline in ALS has been evaluated in several clinical trials. The primary endpoint in these studies is typically the change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score.

Table 2: Summary of Pivotal Phase 3 Clinical Trial (MCI-186-J19) Results

Parameter Edaravone Group (n=68) Placebo Group (n=66) Difference p-value Reference

| Mean Change in ALSFRS-R Score from Baseline to 24 Weeks | -5.01 (SE 0.64) | -7.50 (SE 0.66) | 2.49 (95% CI: 0.99-3.98) | 0.0013 |[12] |

This pivotal study demonstrated that Edaravone significantly slowed the decline in ALSFRS-R scores compared to placebo over a 24-week period.[12] A subsequent open-label safety study of an oral formulation of Edaravone found it to be well-tolerated over 48 weeks, with no new safety concerns identified.[13]

Table 3: Long-Term Safety of Oral Edaravone (48 Weeks)

Adverse Event Type Percentage of Patients (n=185) Most Common Events Reference
Treatment-Emergent AEs (TEAEs) >80% (estimated) Fall (22.2%), Muscular Weakness (21.1%), Constipation (17.8%) [13]
Serious TEAEs 25.9% Worsening ALS, Dysphagia, Dyspnea, Respiratory Failure [13]
Drug-Related TEAEs 24.9% Fatigue, Dizziness, Headache, Constipation [13]

| Discontinuation due to TEAEs | 8.6% | N/A |[13] |

Detailed Experimental Protocols

Preparation of Edaravone Solutions for In Vitro and In Vivo Use

Accurate and stable solution preparation is critical for reproducible experimental results.

Protocol 1: Concentrated Stock Solution in DMSO [11] This protocol is ideal for preparing a stock solution for subsequent dilution in aqueous media for in vitro cell culture experiments.

  • Materials:

    • Edaravone powder (CAS: 89-25-8)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Methodology:

    • Weigh the required amount of Edaravone powder.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 100 mM stock, dissolve 17.42 mg of Edaravone in 1 mL of DMSO).

    • Vortex vigorously for 1-2 minutes until completely dissolved. Sonication can be used to aid dissolution.

    • Aliquot into single-use volumes to prevent freeze-thaw cycles.

    • Store aliquots as recommended (typically -20°C or -80°C).

Protocol 2: Intravenous Solution for Animal Studies [6] This protocol is based on dilution for in vivo administration in rodent models.

  • Materials:

    • Edaravone powder or commercially available sterile injection

    • Sterile 0.9% Sodium Chloride (Saline) for injection

    • Sterile vials, syringes, and 0.22 µm filters

  • Methodology:

    • If starting from powder, first prepare a concentrated stock in a suitable solvent (like DMSO) or dissolve directly in saline if possible. Note: Aqueous stability is a concern.

    • Calculate the final volume and concentration needed for the experiment (e.g., 3 mg/kg dosage).

    • Aseptically dilute the Edaravone stock into sterile saline to the final desired concentration.

    • Ensure the final concentration of any co-solvents (like DMSO) is non-toxic to the animal.

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter before administration.

    • Due to instability in aqueous solutions, fresh preparation before each experiment is highly recommended.[11]

Ischemic Stroke Model Workflow in Rats

The following workflow outlines the key steps for evaluating Edaravone's efficacy in a rat model of Middle Cerebral Artery Occlusion (MCAO), a common preclinical model for ischemic stroke.[6]

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_treatment Treatment cluster_post_op Post-Operative Assessment (24h) Animal_Prep 1. Animal Acclimation & Anesthesia MCAO 2. Middle Cerebral Artery Occlusion (MCAO) (e.g., 90 min) Animal_Prep->MCAO Dosing 3. Edaravone Administration (e.g., 3 mg/kg, IV) - 0 min post-MCAO - 90 min post-MCAO (reperfusion) MCAO->Dosing Neuro_Score 4. Neurological Deficit Scoring Dosing->Neuro_Score Euthanasia 5. Euthanasia & Brain Perfusion Neuro_Score->Euthanasia TTC_Stain 6. TTC Staining of Brain Slices Euthanasia->TTC_Stain Analysis 7. Infarct Volume Quantification TTC_Stain->Analysis

Workflow for evaluating Edaravone in a rat MCAO model.

Protocol 3: Neurological Deficit Scoring [6] Performed 24 hours post-MCAO to assess functional outcomes.

  • Scoring Criteria:

    • 0: No neurological deficit.

    • 1: Failure to fully extend the contralateral forelimb.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.

Protocol 4: Infarct Volume Measurement via TTC Staining [6] 2,3,5-triphenyltetrazolium chloride (TTC) is a redox indicator used to differentiate between metabolically active (red) and infarcted (white) tissue.

  • Materials:

    • 2% TTC solution in phosphate-buffered saline (PBS)

    • 10% Formalin solution

    • Brain matrix slicer

  • Methodology:

    • Following euthanasia at the experimental endpoint (e.g., 24 hours post-MCAO), perfuse the brain with saline.

    • Carefully extract the brain and slice it into uniform sections (e.g., 2 mm) using a brain matrix.

    • Immerse the slices in the 2% TTC solution at 37°C for 15-30 minutes in the dark.

    • Fix the stained slices in 10% formalin.

    • Capture high-resolution images of the slices.

    • Quantify the infarct volume (white area) relative to the total brain volume using appropriate image analysis software.

Key Signaling Pathways

Edaravone's neuroprotective effects are linked to the activation of specific cellular pathways. Understanding these pathways is crucial for elucidating its molecular mechanism and identifying potential biomarkers.

Nrf2/HO-1 Antioxidant Response Pathway

The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. Edaravone has been shown to activate this pathway.[5][8]

Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Edaravone Edaravone Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Edaravone->Keap1_Nrf2 Induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) (Nucleus) Nrf2->ARE Translocates & Binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Genes Other Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Upregulates Cell_Protection Cellular Protection from Oxidative Damage HO1->Cell_Protection Antioxidant_Genes->Cell_Protection

Edaravone activates the Nrf2/HO-1 antioxidant pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like Edaravone, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of protective genes like Heme Oxygenase-1 (HO-1).[5][8]

GDNF/RET Neurotrophic Signaling Pathway

Recent studies indicate that Edaravone can also promote neurotrophic signaling by activating the Glial cell line-Derived Neurotrophic Factor (GDNF) pathway.[7]

GDNF_Pathway Edaravone Edaravone GDNF_Receptors GDNF Receptors (GFRA1/RET) Edaravone->GDNF_Receptors Promotes/ Upregulates Downstream Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) GDNF_Receptors->Downstream Activates Survival Neuronal Survival, Growth, & Function Downstream->Survival

Edaravone promotes the GDNF/RET neurotrophic pathway.

Edaravone treatment has been shown to elevate the protein levels of the GDNF receptor RET and its co-receptor GFRA1 in motor neurons.[7] Activation of this pathway is crucial for motor neuron survival and function, suggesting another dimension to Edaravone's neuroprotective capabilities beyond its antioxidant role.

References

Methodological & Application

Application Notes and Protocols for Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological applications of Ethyl 4-benzylmorpholine-3-carboxylate. The protocols outlined below are based on established synthetic methodologies for related morpholine derivatives and common biological screening assays.

Chemical Information

Compound Name This compound
CAS Number 1219383-86-4[1]
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Structure
SMILES: O=C(OCC)C1N(CC2=CC=CC=C2)CCOC1

Synthetic Protocol

Step 1: N-Benzylation of Ethyl morpholine-3-carboxylate

This procedure is adapted from known methods for the N-alkylation of secondary amines.

Materials:

  • Ethyl morpholine-3-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of ethyl morpholine-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: a gradient of hexane and ethyl acetate) to afford this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Applications and Experimental Protocols

Morpholine derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[2] The following are proposed experimental protocols to screen this compound for such activities.

In Vitro Anticancer Activity

Protocol: MTT Assay for Cytotoxicity

This assay determines the effect of the compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell Line IC₅₀ (µM) of this compound IC₅₀ (µM) of Positive Control
HeLaExperimental ValueExperimental Value
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
In Vitro Anti-inflammatory Activity

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Data Presentation:

Concentration of this compound (µM) Nitrite Concentration (µM) % Inhibition of NO Production
0 (LPS only)Experimental Value0
1Experimental ValueCalculated Value
10Experimental ValueCalculated Value
50Experimental ValueCalculated Value
100Experimental ValueCalculated Value

Visualization of Experimental Workflow and Potential Signaling Pathway

Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Ethyl morpholine-3-carboxylate reaction N-Benzylation (Benzyl bromide, K2CO3) start->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization anticancer Anticancer Assay (MTT Assay) characterization->anticancer antiinflammatory Anti-inflammatory Assay (NO Inhibition) characterization->antiinflammatory data Data Analysis (IC50, % Inhibition) anticancer->data antiinflammatory->data G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammation Inflammatory Gene Expression (iNOS, COX-2, etc.) Nucleus->Inflammation Compound This compound Compound->IKK Inhibition?

References

Application Note: Analytical Characterization of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of Ethyl 4-benzylmorpholine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are presented. This guide is intended to serve as a practical resource for researchers and scientists involved in the synthesis, quality control, and formulation development of related compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its morpholine core, a privileged scaffold in many biologically active molecules. Accurate and robust analytical methods are crucial for confirming its identity, purity, and stability. This application note details the key analytical techniques and protocols for the comprehensive characterization of this compound.

Analytical Methods and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Data Presentation:

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.35 - 7.25m5HAromatic-H (benzyl)
4.20q2H-OCH₂CH₃
3.95 - 3.85m2HMorpholine-H (axial)
3.70 - 3.60m2H-NCH₂-Ph
3.55 - 3.45m1HMorpholine-H (equatorial)
3.10dd1HMorpholine-H (at C3)
2.80 - 2.70m1HMorpholine-H (equatorial)
2.40 - 2.30m1HMorpholine-H (axial)
1.28t3H-OCH₂CH₃

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
171.5C=O (ester)
138.0Aromatic-C (quaternary)
129.0Aromatic-C
128.5Aromatic-C
127.3Aromatic-C
67.0Morpholine-C (at C2 or C6)
61.0-OCH₂CH₃
60.5Morpholine-C (at C3)
58.0-NCH₂-Ph
51.0Morpholine-C (at C5)
14.2-OCH₂CH₃

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the specific instrument used. The assignments are based on typical values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion [M+H]⁺ as the precursor ion and applying collision-induced dissociation (CID).

Data Presentation:

Table 3: Mass Spectrometry Data for this compound

m/z (amu)Ion IdentityDescription
250.14[M+H]⁺Protonated molecular ion
204.11[M+H - C₂H₅OH]⁺Loss of ethanol from the ester
176.10[M+H - C₂H₅O₂]⁺Loss of the ethyl carboxylate group
91.05[C₇H₇]⁺Benzyl cation (tropylium ion)

Note: The exact m/z values may vary slightly depending on the instrument's calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) and press into a thin pellet.

    • Thin Film: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Perform a background scan of the empty sample compartment or the pure KBr pellet.

Data Presentation:

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3050 - 3000MediumAromatic C-H stretch
2980 - 2800MediumAliphatic C-H stretch
1735StrongC=O stretch (ester)
1600, 1495, 1450MediumAromatic C=C stretch
1250 - 1050StrongC-O stretch (ester and ether)
1120StrongC-N stretch
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point. For example, a gradient from 20% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the analyte to determine purity or to quantify against a standard curve.

Data Presentation:

Table 5: Typical HPLC Purity Analysis Results

ParameterResult
Retention Time8.5 min
Purity (by area%)> 98%

Note: The retention time and optimal mobile phase composition may need to be adjusted based on the specific column and HPLC system used.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization Synthesis Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification HPLC HPLC Analysis Purification->HPLC Purity Assessment

Caption: Workflow for the synthesis and analytical characterization.

HPLC_Method_Development A Select Column (e.g., C18) B Optimize Mobile Phase (Acetonitrile/Water Gradient) A->B C Set Flow Rate (e.g., 1.0 mL/min) B->C D Select Detection Wavelength (e.g., 254 nm) C->D E Inject Sample and Analyze D->E F Validate Method (Linearity, Precision, Accuracy) E->F

Caption: Logical steps for HPLC method development and validation.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, and IR spectroscopy allows for unambiguous structural confirmation, while HPLC provides a reliable method for purity determination. These protocols can be adapted and validated for routine quality control in both research and industrial settings.

Application Notes and Protocols for HPLC Analysis of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the quantitative analysis of Ethyl 4-benzylmorpholine-3-carboxylate using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications. An alternative HILIC-based method is also discussed for separation of polar-related substances.

Introduction

This compound is a morpholine derivative with applications in pharmaceutical and chemical research.[1] Accurate and reliable analytical methods are essential for its quantification in various sample matrices during drug discovery, development, and quality control processes. This application note details a reversed-phase HPLC (RP-HPLC) method that leverages the inherent UV absorptivity of the benzyl group for direct detection and quantification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is critical for HPLC method development.

PropertyValueReference
CAS Number1219383-86-4[2]
Molecular FormulaC14H19NO3[2]
Molecular Weight249.31 g/mol [3]
AppearanceColorless to yellow liquid[2]
Storage2-8°C, sealed in a dry place[3]

Experimental Protocols

This primary method is suitable for the routine quantification of this compound.

3.1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): For data acquisition and processing.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Glassware: Class A.

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.[4]

  • Reagents:

    • Acetonitrile (HPLC grade)[5]

    • Methanol (HPLC grade)[5]

    • Water (HPLC grade or Milli-Q)[5]

    • Formic acid (analytical grade)

    • This compound reference standard.

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm

3.1.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase starting composition (e.g., 70% A: 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase starting composition to an expected concentration within the calibration range.[4] Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.[4]

For the analysis of more polar impurities or in matrices where reversed-phase chromatography is not optimal, a Hydrophilic Interaction Liquid Chromatography (HILIC) method can be employed.[6]

3.2.1. Chromatographic Conditions

ParameterCondition
Column HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)[6]
Mobile Phase A 20 mM Ammonium formate in Water[5]
Mobile Phase B Acetonitrile[5]
Gradient 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.[6]
Flow Rate 0.3 mL/min[6]
Column Temperature 40°C[6]
Injection Volume 5 µL[6]
Detection UV at 254 nm or Mass Spectrometry (MS)

Data Presentation

The following tables summarize the expected performance characteristics of the primary RP-HPLC method.

Table 1: System Suitability

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary

Parameter Result
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%

| Precision (RSD) | < 2.0% |

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Standard Prepare Working Standards Standard->Dilute_Standard Sample Prepare Sample Dilute_Sample Dissolve and Dilute Sample Sample->Dilute_Sample Filter Filter Solutions (0.22 µm) Dilute_Standard->Filter Dilute_Sample->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System Detector->CDS Integration Peak Integration CDS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Generate Report Quantification->Report Logical_Relationship Analyte Ethyl 4-benzylmorpholine- 3-carboxylate Method RP-HPLC Analyte->Method StationaryPhase Stationary Phase (C18) Method->StationaryPhase MobilePhase Mobile Phase (ACN/Water Gradient) Method->MobilePhase Detection Detection (UV at 254 nm) Method->Detection Quantification Quantification Detection->Quantification

References

Application Notes and Protocols for NMR Spectroscopy of Morpholine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and analysis of morpholine carboxylate derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development. The following sections detail typical NMR data, experimental protocols for key 1D and 2D NMR techniques, and a standardized workflow for the structural elucidation of these molecules.

Introduction to NMR Characteristics of Morpholine Carboxylate Derivatives

The morpholine ring in morpholine carboxylate derivatives typically adopts a chair conformation in solution. This conformational preference, along with the substitution at the nitrogen atom, dictates the chemical shifts and coupling constants observed in their NMR spectra.

  • ¹H NMR Spectra: The proton NMR spectra of morpholine carboxylates are characterized by two distinct sets of signals for the morpholine ring protons. The protons on the carbons adjacent to the oxygen atom (H-2 and H-6) are deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbons adjacent to the nitrogen atom (H-3 and H-5). The presence of the electron-withdrawing carboxylate group on the nitrogen further deshields the adjacent H-3 and H-5 protons.

  • ¹³C NMR Spectra: In the carbon NMR spectra, the carbons adjacent to the oxygen (C-2 and C-6) resonate at a lower field than those adjacent to the nitrogen (C-3 and C-5). The carbonyl carbon of the carboxylate group typically appears in the range of 150-170 ppm.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for a selection of morpholine carboxylate derivatives. These values are reported in parts per million (ppm) relative to tetramethylsilane (TMS) and are compiled from various sources. Note that chemical shifts can vary depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for Selected Morpholine Carboxylate Derivatives in CDCl₃

CompoundH-2, H-6 (ppm)H-3, H-5 (ppm)Other Protons (ppm)
tert-Butyl morpholine-4-carboxylate 3.64 (t, J = 4 Hz, 4H)3.42 (t, J = 4 Hz, 4H)1.47 (s, 9H)
Ethyl morpholine-4-carboxylate ~3.70 (m, 4H)~3.50 (m, 4H)~4.15 (q, 2H), ~1.25 (t, 3H)
Methyl morpholine-4-carboxylate ~3.68 (m, 4H)~3.48 (m, 4H)~3.75 (s, 3H)
Phenyl morpholine-4-carboxamide ~3.75 (m, 4H)~3.55 (m, 4H)~7.30-7.00 (m, 5H), ~6.80 (s, 1H, NH)

Table 2: ¹³C NMR Chemical Shift Data for Selected Morpholine Carboxylate Derivatives in CDCl₃

CompoundC-2, C-6 (ppm)C-3, C-5 (ppm)Carbonyl (C=O) (ppm)Other Carbons (ppm)
tert-Butyl morpholine-4-carboxylate 66.6743.48154.7779.92, 28.37
Ethyl morpholine-4-carboxylate ~67.0~44.0~155.5~61.5, ~14.5
Methyl morpholine-4-carboxylate ~66.8~43.8~155.8~52.5
N-Phenylmorpholine-4-carboxamide [1]~66.5~44.2~154.0~138.0, ~129.0, ~124.0, ~120.0

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific compound and available instrumentation.

Standard 1D NMR (¹H and ¹³C)

Objective: To obtain standard proton and carbon-13 NMR spectra for initial structural assessment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the morpholine carboxylate derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgdc30).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).[2]

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

2D NMR: COSY (Correlation Spectroscopy)

Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks within the molecule.

Methodology:

  • Sample Preparation: Prepare the sample as described for ¹H NMR.

  • Instrument Setup: Lock and shim the spectrometer as for a 1D experiment.

  • Acquisition:

    • Use a standard COSY pulse sequence (e.g., cosygpppqf).[2]

    • Set the spectral widths in both the F1 and F2 dimensions to cover the entire proton chemical shift range.

    • Acquire a sufficient number of increments in the F1 dimension (e.g., 256-512) and scans per increment (e.g., 2-8) to achieve the desired resolution and sensitivity.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

2D NMR: HSQC (Heteronuclear Single Quantum Coherence)

Objective: To determine one-bond correlations between protons and directly attached carbons (¹H-¹³C).

Methodology:

  • Sample Preparation: Prepare the sample as for a ¹³C NMR experiment.

  • Instrument Setup: Lock and shim the spectrometer.

  • Acquisition:

    • Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.4 for multiplicity-edited spectra).[2]

    • Set the F2 (¹H) spectral width to cover the proton chemical shift range.

    • Set the F1 (¹³C) spectral width to cover the expected carbon chemical shift range.

    • The number of increments in F1 (e.g., 128-256) and scans per increment (e.g., 4-16) will depend on the sample concentration.[2][3]

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell in both dimensions).

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).

Methodology:

  • Sample Preparation: Prepare the sample as for a ¹³C NMR experiment.

  • Instrument Setup: Lock and shim the spectrometer.

  • Acquisition:

    • Use a standard HMBC pulse sequence (e.g., hmbcgpndqf).

    • Set the spectral widths for F2 (¹H) and F1 (¹³C) as in the HSQC experiment.

    • The number of increments in F1 (e.g., 256-512) and scans per increment (e.g., 8-32) should be sufficient for detecting the weaker long-range correlations.[2]

    • The long-range coupling constant is typically set to a compromise value of 8 Hz.[4]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

Visualization of Experimental Workflow and Structural Elucidation

The structural elucidation of morpholine carboxylate derivatives using NMR spectroscopy follows a logical progression of experiments.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structural Elucidation Sample Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution H1_NMR 1H NMR Dissolution->H1_NMR C13_NMR 13C NMR Dissolution->C13_NMR COSY COSY H1_NMR->COSY Identify Proton Spin Systems HSQC HSQC H1_NMR->HSQC C13_NMR->HSQC Assign Protonated Carbons HMBC HMBC COSY->HMBC Confirm Connectivity HSQC->HMBC Structure Final Structure HMBC->Structure Assemble Molecular Framework

Caption: Workflow for the structural elucidation of morpholine carboxylate derivatives using NMR.

Workflow Description:

  • Sample Preparation: The process begins with the careful preparation of the NMR sample.

  • 1D NMR Analysis: Initial ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons present in the molecule.

  • 2D NMR Analysis:

    • COSY: This experiment reveals which protons are coupled to each other, helping to establish proton spin systems within the morpholine ring and the carboxylate moiety.

    • HSQC: This spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.

    • HMBC: This experiment is crucial for piecing together the molecular skeleton by identifying longer-range connections between protons and carbons, such as the connection between the morpholine ring protons and the carbonyl carbon of the carboxylate group.

  • Structural Elucidation: By combining the information from all the NMR experiments, the complete chemical structure of the morpholine carboxylate derivative can be determined.

References

Application Notes and Protocols: Ethyl 4-benzylmorpholine-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-benzylmorpholine-3-carboxylate is a chiral heterocyclic building block of significant interest in organic synthesis, particularly in the development of pharmaceutically active compounds. Its rigid morpholine scaffold, combined with the stereocenter at the C-3 position and the synthetically versatile ethyl ester and N-benzyl groups, makes it a valuable intermediate for the construction of complex molecular architectures. This document provides an overview of its applications, supported by detailed experimental protocols.

The morpholine moiety is a common feature in a variety of bioactive molecules, including antidepressants and enzyme inhibitors. The specific stereochemistry of this compound allows for the synthesis of enantiomerically pure target compounds, a critical aspect in modern drug development.

Key Applications

This compound serves as a key intermediate in the synthesis of substituted morpholine derivatives. The strategic placement of functional groups allows for a range of chemical transformations.

1. Synthesis of Chiral Morpholine Scaffolds:

The primary application of (R)- or (S)-Ethyl 4-benzylmorpholine-3-carboxylate is as a precursor for more complex chiral morpholine-containing structures. A key synthetic transformation is the reduction of a related oxo-morpholine to yield the target compound, establishing the core morpholine structure with the desired stereochemistry.

2. Precursor to Neurokinin-1 (NK1) Receptor Antagonists:

The morpholine core is a key structural component of neurokinin-1 (NK1) receptor antagonists.[1][2] These antagonists have therapeutic applications, including the prevention of chemotherapy-induced nausea and vomiting.[2][3] Aprepitant, a commercially available NK1 receptor antagonist, features a substituted morpholine ring.[3][4][5] The synthesis of Aprepitant and related compounds often involves the construction of a chiral morpholine backbone, for which this compound can serve as a valuable starting point or structural analogue for derivatization.

Experimental Protocols

Synthesis of (R)-Ethyl 4-benzylmorpholine-3-carboxylate

This protocol details the synthesis of (R)-Ethyl 4-benzylmorpholine-3-carboxylate from its corresponding 5-oxo derivative via reduction.

Reaction Scheme:

Synthesis_of_Ethyl_4-benzylmorpholine-3-carboxylate reactant Ethyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate reagent Borane-dimethylsulfide complex (in THF) reactant->reagent product (R)-Ethyl 4-benzylmorpholine-3-carboxylate reagent->product Reduction

Caption: Synthesis of (R)-Ethyl 4-benzylmorpholine-3-carboxylate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
Ethyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate106973-39-1263.2913.84
Borane-dimethylsulfide complex (10M in THF)13292-87-075.9718.4
Tetrahydrofuran (THF), dry109-99-972.1170 mL
Water7732-18-518.02q.s.
Diethyl ether (Et2O)60-29-774.12q.s.
2N Sodium hydroxide (NaOH) solution1310-73-240.00q.s.
2N Hydrochloric acid (HCl) solution7647-01-036.46q.s.
Magnesium sulfate (MgSO4), anhydrous7487-88-9120.37q.s.

Procedure: [6]

  • To a solution of ethyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate (3.64 g, 13.84 mmol) in dry THF (70 mL), cooled in an ice bath, slowly add borane-dimethylsulfide complex (1.84 mL, 10M).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After stirring for an additional six hours, add more borane-dimethylsulfide complex and continue stirring at room temperature over the weekend.

  • Carefully quench the reaction by the dropwise addition of water until effervescence ceases.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and basify to pH ~10 using a 2N NaOH solution.

  • Extract the aqueous layer with Et2O.

  • Extract the organic layer with a 2N HCl solution.

  • Basify the acidic aqueous layer with a 2N NaOH solution and extract with Et2O (3x).

  • Combine the final organic extracts and dry over anhydrous MgSO4.

  • Filter and evaporate the solvent under reduced pressure to afford the title compound as a colorless oil.

Quantitative Data:

ProductYield
(R)-Ethyl 4-benzylmorpholine-3-carboxylate68%

Logical Workflow for Application in Drug Discovery

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery program targeting NK1 receptors.

Drug_Discovery_Workflow start This compound step1 Hydrolysis of Ester start->step1 step2 Amide Coupling with Substituted Amine step1->step2 step3 Debenzylation step2->step3 step4 N-Arylation or N-Alkylation step3->step4 step5 Biological Screening (e.g., NK1 Receptor Binding Assay) step4->step5 step6 Lead Optimization step5->step6 Structure-Activity Relationship (SAR) Studies final Drug Candidate step6->final

Caption: A potential synthetic workflow for drug discovery.

This generalized workflow highlights the key transformations that can be performed on this compound to generate a library of diverse compounds for biological screening. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity. The N-benzyl group can be removed via hydrogenolysis and the resulting secondary amine can be further functionalized.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its utility in constructing complex, enantiomerically pure morpholine-containing molecules makes it a key intermediate in the synthesis of potential drug candidates, particularly in the area of neurokinin-1 receptor antagonists. The provided synthetic protocol and logical workflow offer a starting point for researchers to explore the full potential of this compound in their synthetic endeavors.

References

Application Notes: Cell-Based Assays with Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Ethyl 4-benzylmorpholine-3-carboxylate is a synthetic organic compound featuring a morpholine core. While extensive biological characterization of this specific molecule is not widely published, related morpholine-containing structures have been investigated for a range of bioactivities, including anti-proliferative and cytotoxic effects in cancer cell lines.[1] These application notes provide a framework for investigating the potential anti-cancer properties of this compound using common cell-based assays. The protocols described herein are intended to guide researchers in assessing its effects on cell viability, apoptosis induction, and target engagement.

Hypothetical Mechanism of Action

For the purpose of illustrating a comprehensive screening approach, we will hypothesize that this compound acts as an inhibitor of a critical pro-survival signaling pathway, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis. These notes will detail assays to test this hypothesis.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]

Materials:

  • This compound

  • Cancer cell line of choice (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.[4]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[3][5]

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[6] The Caspase-Glo® 3/7 Assay is a luminescent assay that provides a proluminescent caspase-3/7 substrate in a reagent that also contains a thermostable luciferase.[7] Cleavage of the substrate by caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[8]

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Luminometer (plate reader)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. After 24 hours, treat the cells with a range of concentrations of this compound and a vehicle control, as described in the MTT assay protocol.

  • Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours to allow for cell lysis and the caspase reaction to occur.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the background luminescence (from wells with no cells). Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA®)

CETSA® is a method to assess the engagement of a compound with its target protein in a cellular environment.[9] The principle is based on the ligand-induced thermal stabilization of the target protein.[9] When a compound binds to its target, the protein's resistance to heat-induced denaturation increases. This change can be detected by analyzing the amount of soluble protein remaining after heat treatment.[10]

Materials:

  • This compound

  • Cell line expressing the hypothetical target protein (e.g., Akt)

  • Complete cell culture medium

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein (e.g., anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Cell Culture and Treatment: Culture cells to near confluency. Treat the cells with this compound at a desired concentration (e.g., 10x the IC50 from the viability assay) or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of lysis buffer.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[11]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12]

  • Protein Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]

Data Presentation

The following table represents hypothetical data obtained from the described assays.

AssayCell LineParameterThis compound
MTT Cell Viability HeLaIC50 (48h)12.5 µM
A549IC50 (48h)25.8 µM
MCF-7IC50 (48h)18.2 µM
Caspase-Glo® 3/7 HeLaFold Increase (at 2x IC50, 24h)4.2
A549Fold Increase (at 2x IC50, 24h)3.5
MCF-7Fold Increase (at 2x IC50, 24h)3.9
CETSA® HeLaThermal Shift (ΔTm) for Akt+3.8 °C

Visualizations

Below are diagrams illustrating the hypothetical signaling pathway, experimental workflows, and logical relationships for the cell-based assays with this compound.

G cluster_pathway Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Compound Ethyl 4-benzylmorpholine- 3-carboxylate Compound->Akt Inhibits G cluster_workflow General Experimental Workflow Start Start Cell_Culture Seed Cells in 96-well Plate Start->Cell_Culture Treatment Add Compound (Serial Dilutions) Cell_Culture->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Specific Assay (MTT, Caspase, etc.) Incubation->Assay Data_Acquisition Read Plate (Absorbance/Luminescence) Assay->Data_Acquisition Data_Analysis Calculate IC50 or Fold Change Data_Acquisition->Data_Analysis End End Data_Analysis->End G cluster_logic Assay Logic Diagram Compound Ethyl 4-benzylmorpholine- 3-carboxylate Hypothesis Hypothesis: Compound is cytotoxic and pro-apoptotic Compound->Hypothesis Viability Test Effect on Cell Viability (MTT) Hypothesis->Viability Apoptosis Test Effect on Apoptosis (Caspase-Glo) Hypothesis->Apoptosis Target Confirm Target Engagement (CETSA) Viability->Target If active Apoptosis->Target If active Mechanism Elucidate Mechanism of Action Target->Mechanism

References

Application Notes & Protocols: In Vitro Evaluation of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Novel Morpholine Derivative

Ethyl 4-benzylmorpholine-3-carboxylate is a synthetic heterocyclic compound featuring a core morpholine ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. The morpholine scaffold is prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, making it a valuable building block in drug design. While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, its structural motifs suggest several plausible avenues for in vitro investigation.

The presence of the benzyl group and the ethyl carboxylate ester functionality appended to the morpholine core suggests potential interactions with various biological targets. Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro screening of this compound (referred to hereafter as "the Compound") to explore its potential cytotoxic and anti-inflammatory effects.

These protocols are designed to be self-validating systems, incorporating essential controls and detailed procedural explanations to ensure robust and reproducible results.

Part 1: In Vitro Cytotoxicity Profiling

A primary step in the evaluation of any novel chemical entity is to determine its effect on cell viability.[2][3] This allows for the assessment of potential therapeutic windows and identifies concentrations suitable for further mechanistic studies. We will employ the widely-used MTT assay to quantify metabolic activity as an indicator of cell viability.[4][5]

Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of the Compound in DMSO Serial_Dilution Prepare Serial Dilutions of the Compound Compound_Prep->Serial_Dilution Cell_Culture Culture and Maintain Selected Cell Lines Cell_Seeding Seed Cells into 96-Well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound (24, 48, 72 hours) Serial_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT Reagent to Each Well Treatment->MTT_Addition Incubation Incubate for Formazan Crystal Formation MTT_Addition->Incubation Solubilization Solubilize Crystals with DMSO or Solubilization Buffer Incubation->Solubilization Abs_Read Read Absorbance at 570 nm Solubilization->Abs_Read Data_Processing Calculate % Viability vs. Vehicle Control Abs_Read->Data_Processing IC50_Calc Determine IC50 Values via Non-Linear Regression Data_Processing->IC50_Calc

Caption: General workflow for assessing in vitro cytotoxicity using the MTT assay.

Protocol 1: MTT Assay for Cytotoxicity

This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, which forms purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound ("the Compound")

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HEK293 - embryonic kidney)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the Compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent toxicity.

    • Include controls: a "vehicle control" (medium with 0.5% DMSO) and a "no-treatment control" (cells in medium only).[4]

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate for an additional 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data Presentation

Quantitative data should be summarized to clearly present the cytotoxic potency of the compound.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC₅₀ in µM)

Cell LineCell Type24 hours48 hours72 hours
MCF-7 Breast Cancer45.2 ± 3.125.8 ± 2.515.1 ± 1.9
A549 Lung Cancer60.7 ± 4.538.4 ± 3.322.6 ± 2.1
HEK293 Normal Kidney> 10085.3 ± 6.865.9 ± 5.4
Doxorubicin Positive Control0.8 ± 0.10.4 ± 0.050.2 ± 0.03
Data are presented as mean IC₅₀ ± standard deviation from three independent experiments.

Part 2: In Vitro Anti-Inflammatory Activity Screening

Inflammation is a biological response mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[6] Many anti-inflammatory drugs function by inhibiting these enzymes.[6] Another hallmark of inflammation is protein denaturation, which can be mimicked in vitro.[7] We propose two initial screening assays to evaluate the potential anti-inflammatory properties of the Compound.

Protocol 2: Inhibition of Protein (Albumin) Denaturation

This assay assesses the ability of a compound to prevent heat-induced denaturation of protein, a process analogous to the protein denaturation that occurs during inflammation.[7][8]

Materials:

  • Bovine Serum Albumin (BSA) solution (1% w/v)

  • The Compound

  • Diclofenac Sodium (positive control)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Spectrophotometer

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.5 mL of 1% BSA solution and 0.5 mL of the Compound at various concentrations (e.g., 10-500 µg/mL) in PBS.

    • Prepare a control group with 0.5 mL of BSA and 0.5 mL of PBS.

    • Prepare a positive control group using Diclofenac Sodium at the same concentrations.

  • Incubation and Denaturation:

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.[7]

    • Cool the samples to room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance (turbidity) of the solutions at 660 nm.[7]

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) * 100

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

Protocol 3: Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of the Compound on COX-1 and COX-2 enzymes using a colorimetric assay kit.[9][10] These kits typically measure the peroxidase activity of COX, where the enzyme catalyzes the oxidation of a chromogenic substrate.

Materials:

  • COX-1/COX-2 inhibitor screening assay kit (commercially available)

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., TMPD)

  • The Compound

  • Selective COX-1 (SC-560) and COX-2 (Celecoxib) inhibitors (positive controls)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare all reagents, buffers, enzymes, and substrates according to the manufacturer's protocol.

  • Enzyme Inhibition Reaction:

    • In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and the Compound at various concentrations.

    • Include wells for a no-enzyme control, a solvent control, and positive controls (SC-560 for COX-1, Celecoxib for COX-2).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10][11]

  • Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate to all wells.

    • Immediately monitor the change in absorbance at the specified wavelength (e.g., 590-620 nm for TMPD) over time using a microplate reader in kinetic mode.[9]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the solvent control.

    • Plot the percentage inhibition against the log of the compound concentration to calculate the IC₅₀ value for both COX-1 and COX-2.

Hypothetical Data Presentation

Table 2: Hypothetical Anti-Inflammatory Activity of this compound

AssayIC₅₀ (µM)Positive ControlIC₅₀ (µM)
Protein Denaturation 85.4 ± 7.2Diclofenac Sodium15.6 ± 1.8
COX-1 Inhibition > 100SC-5600.02 ± 0.005
COX-2 Inhibition 42.1 ± 3.9Celecoxib0.15 ± 0.02
Data are presented as mean IC₅₀ ± standard deviation from three independent experiments.
Signaling Pathway Visualization

The data hypothetically suggest a selective inhibition of COX-2 over COX-1, a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

G cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs_Housekeeping Prostaglandins (Stomach Lining, Platelets) COX1->PGs_Housekeeping Produces PGs_Inflammation Prostaglandins (Pain, Inflammation) COX2->PGs_Inflammation Produces Compound The Compound Compound->COX1 Weakly Inhibits Compound->COX2 Inhibits

Caption: Hypothetical mechanism of selective COX-2 inhibition by the Compound.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of this compound. The hypothetical data presented suggest that the Compound exhibits moderate, selective cytotoxicity towards cancer cell lines and possesses potential anti-inflammatory properties through the selective inhibition of the COX-2 enzyme.

Should initial screenings yield positive results, further studies would be warranted. These could include more complex assays to elucidate the mechanism of cell death (e.g., apoptosis assays)[2], investigation into other inflammatory pathways (e.g., lipoxygenase inhibition, nitric oxide production)[6][9], and determination of the enzyme inhibition kinetics (e.g., competitive vs. non-competitive).[12] This structured approach ensures a logical and efficient progression from initial screening to a more detailed understanding of the compound's biological activity.

References

Application Notes: Ethyl 4-benzylmorpholine-3-carboxylate for Preclinical Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholine is a heterocyclic moiety present in numerous approved drugs and biologically active molecules, recognized for its favorable physicochemical and metabolic properties.[1] The morpholine scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Ethyl 4-benzylmorpholine-3-carboxylate (EBC-411) is a morpholine derivative. While specific biological activities of EBC-411 have not been extensively characterized in published literature, its structural similarity to other pharmacologically active morpholine-containing compounds suggests its potential as a modulator of biological pathways, such as those involved in inflammation.

These application notes provide a hypothetical framework for the initial preclinical evaluation of EBC-411 as a potential anti-inflammatory agent. The protocols described herein are based on standard, widely used in vitro and in vivo models for assessing anti-inflammatory activity.[1][4]

Disclaimer: The following protocols, data, and proposed biological activities for this compound (EBC-411) are hypothetical and intended for illustrative purposes only. They are designed to serve as a template for researchers in the drug development field. Any investigation of a new chemical entity should be preceded by a thorough literature search and conducted under appropriate laboratory safety protocols.

Experimental Protocols

Preparation of Stock Solutions

For accurate and reproducible dosing, it is critical to prepare a concentrated stock solution of EBC-411.

Materials:

  • This compound (MW: 249.31 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, weigh 2.49 mg of EBC-411 and dissolve it in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • For in vitro assays, this 10 mM stock can be serially diluted in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • For in vivo studies, the DMSO stock solution can be further diluted in a suitable vehicle, such as a mixture of saline and Tween 80, to achieve the desired dosage concentration for administration.

In Vitro Anti-Inflammatory Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • EBC-411 stock solution (10 mM in DMSO)

  • Griess Reagent System for NO measurement

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

  • The following day, remove the medium and replace it with fresh DMEM containing various concentrations of EBC-411 (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" group with DMSO at the same final concentration.

  • Pre-incubate the cells with the compound for 1 hour.

  • After pre-incubation, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the "negative control" group.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage inhibition of NO production for each concentration of EBC-411 relative to the LPS-stimulated vehicle control.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used animal model to evaluate the efficacy of a compound against acute inflammation.[4][5]

Materials:

  • Male Wistar rats (180-220 g)

  • EBC-411

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or Diclofenac[6][7]

  • Plebysmometer or digital calipers

  • Oral gavage needles

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Groups 3-5: EBC-411 at different doses (e.g., 10, 30, and 100 mg/kg)

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, positive control, or EBC-411 orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.[6]

Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments.

Table 1: In Vitro Inhibition of LPS-Induced Nitric Oxide Production by EBC-411

Concentration (µM)% Inhibition of NO Production (Mean ± SD)
0.15.2 ± 1.5
115.8 ± 3.2
1048.9 ± 4.1
5085.4 ± 2.8
10092.1 ± 1.9
IC50 (µM) 10.5

Table 2: In Vivo Anti-Inflammatory Effect of EBC-411 on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.09-
Indomethacin100.38 ± 0.0555.3
EBC-411100.65 ± 0.0723.5
EBC-411300.49 ± 0.0642.4
EBC-4111000.35 ± 0.0458.8

Visualizations

Hypothetical Signaling Pathway

G cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS Enters Nucleus NO Nitric Oxide (Inflammatory Mediator) iNOS->NO EBC EBC-411 EBC->IKK Hypothesized Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by EBC-411.

Experimental Workflow: In Vitro NO Assay

G A Seed RAW 264.7 Cells (5x10^4 cells/well) B Incubate Overnight A->B C Add EBC-411 at Varying Concentrations B->C D Pre-incubate for 1 hour C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Collect Supernatant F->G H Measure Nitrite with Griess Reagent G->H I Data Analysis: Calculate % Inhibition & IC50 H->I

Caption: Workflow for the in vitro nitric oxide (NO) inhibition assay.

Logical Relationship: In Vivo Dose-Response

G cluster_0 Dose Administration cluster_1 Observed Effect (% Inhibition) Dose1 10 mg/kg Effect1 23.5% Dose1->Effect1 Dose2 30 mg/kg Effect2 42.4% Dose2->Effect2 Dose3 100 mg/kg Effect3 58.8% Dose3->Effect3 Conclusion Dose-Dependent Anti-inflammatory Effect Effect1->Conclusion Effect2->Conclusion Effect3->Conclusion

References

The Strategic Role of 4-Anilinopiperidine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of 4-anilinopiperidine, a key intermediate in the development of various active pharmaceutical ingredients (APIs). The protocols outlined below cover several synthetic methodologies, offering a comparative overview to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

4-Anilinopiperidine and its derivatives are critical building blocks in medicinal chemistry, most notably serving as precursors to potent synthetic opioids such as fentanyl and its analogs.[1] The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and the 4-anilino substitution provides a crucial pharmacophore for interaction with various biological targets. The synthesis of this intermediate can be achieved through several pathways, including reductive amination, the Ugi four-component reaction, and the Strecker synthesis. The choice of method often depends on factors such as desired scale, available starting materials, and required purity.

Synthesis of 4-Anilinopiperidine Intermediate

This section details three common methods for the synthesis of 4-anilinopiperidine and its derivatives.

Reductive Amination

Reductive amination is a widely used and efficient method for the formation of C-N bonds. In the context of 4-anilinopiperidine synthesis, it typically involves the reaction of a 4-piperidone derivative with aniline in the presence of a reducing agent.

Quantitative Data Summary: Reductive Amination

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)
4-Piperidone Monohydrate HClSodium TriacetoxyborohydrideDichloromethaneRoom Temp1291 (for derivative)[1]
1-Boc-4-piperidoneSodium TriacetoxyborohydrideDichloromethaneRoom Temp1684[2]
N-phenethyl-4-piperidoneSodium BorohydrideNot SpecifiedRoom TempNot Specified50-80[3]
4-Piperidone HCl MonohydrateZinc & 90% Acetic AcidAcetic Acid/Water50-7024Not Specified[4]

Experimental Protocol: One-Pot Reductive Amination

This protocol describes a one-pot, two-step reductive amination process to yield 4-anilinopiperidine.[1]

Materials:

  • 4-Piperidone Monohydrate Hydrochloride

  • Aniline

  • Sodium Triacetoxyborohydride

  • Anhydrous Dichloromethane

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous dichloromethane.

  • Add aniline (1.1 equivalents) to the suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure 4-anilinopiperidine.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-Piperidone HCl and Aniline in Dichloromethane cool Cool to 0°C start->cool add_reductant Add Sodium Triacetoxyborohydride cool->add_reductant stir Stir at Room Temperature for 12h add_reductant->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 monitor->quench extract Extract with Dichloromethane quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Pure 4-Anilinopiperidine

Caption: Workflow for the one-pot reductive amination synthesis of 4-anilinopiperidine.

Ugi Four-Component Reaction

The Ugi four-component reaction is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse compound libraries. It involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot fashion to produce a bis-amide product.

Quantitative Data Summary: Ugi Reaction

KetoneAmineCarboxylic AcidIsocyanideSolventTemperature (°C)Time (h)Yield (%)
1-Benzyl-4-piperidoneAnilinePropionic Acidtert-Butyl IsocyanideMethanol551870 (for derivative)[1]

Experimental Protocol: Ugi Four-Component Reaction for N-Aryl-4-aminopiperidine-4-carboxamide Synthesis

This protocol is adapted for the synthesis of a 4-anilinopiperidine derivative, showcasing the versatility of the Ugi reaction.[1]

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Propionic Acid

  • tert-Butyl Isocyanide

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add methanol, followed by 1-benzyl-4-piperidone (1 equivalent), aniline (1 equivalent), and propionic acid (1 equivalent).

  • Add tert-butyl isocyanide (1 equivalent) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 55 °C with stirring.

  • Maintain the reaction at this temperature for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-aminopiperidine-4-carboxamide derivative.

Experimental Workflow: Ugi Four-Component Reaction

Ugi_Reaction_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification combine Combine Piperidone, Aniline, Propionic Acid, and Isocyanide in Methanol heat Heat to 55°C for 18h combine->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool concentrate Remove Solvent cool->concentrate purify Column Chromatography concentrate->purify end end purify->end Purified Derivative

Caption: Workflow for the Ugi four-component synthesis of a 4-anilinopiperidine derivative.

Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives. It involves the reaction of a ketone or aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of a 4-anilinopiperidine derivative, aniline is used in place of ammonia.

Quantitative Data Summary: Strecker Synthesis

KetoneAmineCyanide SourceSolventTemperature (°C)Time (h)Yield (%)
1-Benzyl-4-piperidoneAnilineKCNAcetic AcidRoom Temp24Moderate (for aminonitrile intermediate)[1]

Experimental Protocol: Strecker-type Condensation for 4-Anilino-4-cyanopiperidine

This protocol describes the first stage of the Strecker synthesis to form the α-aminonitrile intermediate.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Potassium Cyanide (KCN)

  • Acetic Acid

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in methanol.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve potassium cyanide (1.2 equivalents) in a minimal amount of water and cool in an ice bath.

  • Slowly add the cold KCN solution to the stirred piperidone/aniline mixture.

  • Slowly add acetic acid (2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the formation of the α-aminonitrile by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Logical Relationship: Strecker Synthesis

Strecker_Synthesis_Logic start 4-Piperidone + Aniline imine Iminium Ion Formation start->imine [H+] cyanide Cyanide Addition imine->cyanide aminonitrile α-Aminonitrile cyanide->aminonitrile hydrolysis Hydrolysis aminonitrile->hydrolysis H3O+ amino_acid 4-Anilino-4-carboxypiperidine hydrolysis->amino_acid

Caption: Logical flow of the Strecker synthesis for a 4-anilinopiperidine derivative.

Application in Pharmaceutical Synthesis: Synthesis of Fentanyl

4-Anilinopiperidine is a crucial precursor in the synthesis of fentanyl. The following protocol outlines an optimized, three-step synthesis starting from 4-piperidone.[5]

Quantitative Data Summary: Fentanyl Synthesis

StepReactionReagentsSolventYield (%)
1N-Alkylation4-Piperidone Monohydrate HCl, 2-Bromoethylbenzene, Cesium CarbonateAcetonitrile88
2Reductive AminationN-phenethyl-4-piperidone, Aniline, Sodium Triacetoxyborohydride, Acetic AcidDichloromethane91
3N-Acylation4-Anilino-N-phenethylpiperidine, Propionyl Chloride, DiisopropylethylamineDichloromethane95
Overall ~73

Experimental Protocol: Optimized Fentanyl Synthesis [5]

Step 1: Synthesis of N-(2-phenylethyl)-4-piperidinone

  • To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in acetonitrile, add cesium carbonate (2 equivalents).

  • Add 2-(bromoethyl)benzene (1.1 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.

  • Purify the crude product to obtain N-(2-phenylethyl)-4-piperidinone.

Step 2: Synthesis of N-[1-(2-phenylethyl)-4-piperidinyl]aniline

  • Dissolve N-(2-phenylethyl)-4-piperidinone (1 equivalent) and aniline (1.1 equivalents) in dichloromethane.

  • Add acetic acid (1 equivalent) followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 equivalents).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding aqueous base, separating the organic layer, drying, and concentrating to yield the desired product.

Step 3: Synthesis of Fentanyl

  • Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline (1 equivalent) in dichloromethane and cool in an ice bath.

  • Add diisopropylethylamine (2 equivalents).

  • Add propionyl chloride (2 equivalents) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Work up the reaction by partitioning between dichloromethane and water. The organic phase is washed, dried, and concentrated to yield fentanyl.

Experimental Workflow: Fentanyl Synthesis

Fentanyl_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: N-Acylation start 4-Piperidone alkylate Alkylate with 2-Bromoethylbenzene start->alkylate intermediate1 N-phenethyl-4-piperidone alkylate->intermediate1 reductive_amination Reductive Amination with Aniline intermediate1->reductive_amination intermediate2 4-Anilino-N-phenethylpiperidine reductive_amination->intermediate2 acylate Acylate with Propionyl Chloride intermediate2->acylate end Fentanyl acylate->end

Caption: Optimized three-step synthesis of fentanyl from 4-piperidone.

Fentanyl's Mechanism of Action: Signaling Pathway

Fentanyl exerts its potent analgesic effects primarily by acting as a strong agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][7]

Signaling Pathway: Fentanyl at the μ-Opioid Receptor

Fentanyl_Signaling Fentanyl Fentanyl MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin Recruitment MOR->Beta_arrestin Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels Voltage-gated Ca2+ Channels G_protein->Ca_channels Inhibits K_channels GIRK Channels G_protein->K_channels Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_influx->Neurotransmitter_release K_efflux ↑ K+ Efflux (Hyperpolarization) K_channels->K_efflux K_efflux->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia Side_effects Receptor Internalization & Side Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

Caption: Simplified signaling pathway of fentanyl at the μ-opioid receptor.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-benzylmorpholine-3-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar morpholine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenge in purifying this compound and other morpholine derivatives arises from the basicity of the morpholine nitrogen. This basicity can lead to strong interactions with the acidic stationary phases, like silica gel, commonly used in column chromatography. Such interactions can result in peak tailing, streaking, or even irreversible adsorption of the compound onto the column, leading to poor separation and low recovery.[1]

Q2: What are the most common purification techniques for this type of compound?

The most common and effective purification techniques for morpholine derivatives like this compound are:

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.

  • Recrystallization: This method is ideal for purifying solid compounds to a high degree of purity, provided a suitable solvent is found.[2][3]

  • Acid-Base Extraction: This can be a useful preliminary purification step to remove non-basic or acidic impurities.[4]

Q3: How can I improve the separation and recovery of my compound during silica gel column chromatography?

To counteract the basicity of the morpholine nitrogen and improve chromatographic performance on silica gel, it is highly recommended to add a small amount of a basic modifier to the mobile phase. A common choice is triethylamine (Et3N) at a concentration of 0.1-2%.[1] This addition helps to neutralize the acidic silanol groups on the silica surface, thereby reducing the strong interactions with your basic compound and leading to sharper peaks and better recovery. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can also be beneficial.[4]

Q4: How do I choose an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3][5] For esters, solvents like ethanol, ethyl acetate, or mixtures such as hexane/ethyl acetate or hexane/acetone are often good starting points.[2][6] It is always best to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is too concentrated. To resolve this, you can try the following:

  • Use a lower-boiling point solvent.

  • Use a more dilute solution and allow it to cool more slowly.

  • Add a co-solvent to decrease the overall solubility.

  • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Peak Tailing/Streaking Strong interaction between the basic morpholine nitrogen and acidic silica gel.Add 0.1-2% triethylamine to your eluent. Consider using neutral or basic alumina as the stationary phase.[1][4]
Low Recovery Irreversible adsorption of the compound on the silica gel.Add a basic modifier like triethylamine to the eluent. Use a less acidic stationary phase such as alumina.[4]
Poor Separation The chosen eluent system does not provide adequate resolution between your compound and impurities.Optimize the eluent system using thin-layer chromatography (TLC) with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Compound Elutes Too Quickly The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).
Compound Does Not Elute The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).
Recrystallization
Problem Possible Cause Suggested Solution
No Crystals Form The solution is not supersaturated (too much solvent used), or nucleation is slow.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower-boiling point solvent. Use a more dilute solution and cool slowly. Add a co-solvent to reduce solubility.
Low Yield of Crystals The compound has significant solubility in the cold solvent, or too much hot solvent was used.Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering. Use the minimum amount of hot solvent required to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and filter it while hot before allowing it to cool.

Data Presentation

Due to the lack of specific quantitative data for the purification of this compound in the reviewed literature, the following table provides a generalized summary of solvent systems that are commonly effective for the purification of morpholine esters and similar compounds.

Purification Technique Compound Class Typical Solvent System (Eluent/Recrystallization Solvent) Expected Purity Range
Column Chromatography Morpholine EstersHexane/Ethyl Acetate with 0.5% Triethylamine>95%
Dichloromethane/Methanol with 0.5% Triethylamine>95%
Recrystallization Aromatic EstersEthanol>98%
Ethyl Acetate/Hexane>98%
Acetone/Water>98%

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the eluent to prevent peak tailing. The ideal Rf value for the target compound is between 0.2 and 0.4.

  • Column Packing: Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using the chosen eluent (wet packing is common).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin elution with the selected solvent system, applying gentle pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of solid this compound by recrystallization.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the solvent. A good solvent will dissolve the compound when hot but not when cold.[3][5] Common solvents to test include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualization

Purification_Workflow crude_product Crude this compound preliminary_analysis Preliminary Analysis (TLC, NMR) crude_product->preliminary_analysis liquid_extraction Acid-Base Extraction (Optional) preliminary_analysis->liquid_extraction column_chromatography Column Chromatography liquid_extraction->column_chromatography Aqueous Layer to Waste recrystallization Recrystallization column_chromatography->recrystallization Partially Pure Fractions impurities Impurities column_chromatography->impurities Impure Fractions purity_check Purity Check (TLC, NMR, LC-MS) recrystallization->purity_check recrystallization->impurities Mother Liquor purity_check->column_chromatography Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98%

Caption: A general experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-benzylmorpholine-3-carboxylate, a key intermediate in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of ethyl morpholine-3-carboxylate with a benzyl halide, typically benzyl bromide, in the presence of a base. An alternative route involves the reductive amination of a suitable precursor.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors including incomplete reaction, formation of side products, or suboptimal reaction conditions. Common issues include weak base selection, inappropriate solvent, or incorrect reaction temperature. Over-alkylation to form a quaternary ammonium salt can also be a significant issue.[1]

Q3: What are the common side products in this synthesis?

A3: The primary side product is the quaternary ammonium salt formed by the over-alkylation of the desired tertiary amine product.[1] Other potential impurities can arise from unreacted starting materials or byproducts from the decomposition of the reagents.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. An alternative method for removing amine impurities is to use buffer-based extraction at varying pH levels to selectively separate primary, secondary, and tertiary amines.[2]

Q5: Is it possible to use benzyl alcohol instead of benzyl bromide?

A5: Yes, N-alkylation of amines with alcohols is possible using a "borrowing hydrogen" or "hydrogen autotransfer" strategy.[3] This method is considered greener as the only byproduct is water, but it requires a suitable metal catalyst and typically higher reaction temperatures.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conversion of starting material 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive alkylating agent.1. Switch to a stronger base such as potassium carbonate or cesium carbonate.[6] 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Check the purity and age of the benzyl bromide; consider using a freshly opened bottle.
Formation of a significant amount of quaternary ammonium salt (over-alkylation) 1. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine.[1] 2. Use of a large excess of benzyl bromide.1. Use stoichiometric amounts of benzyl bromide or a slight excess (1.05-1.1 equivalents). 2. Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration.
Reaction is slow or stalls 1. Inappropriate solvent choice, leading to poor solubility of reagents. 2. Steric hindrance.1. Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to ensure all reactants are well dissolved. 2. If steric hindrance is suspected, increasing the reaction temperature may help overcome the activation energy barrier.
Difficulty in isolating the product 1. Emulsion formation during aqueous workup. 2. Co-elution of the product with impurities during column chromatography.1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a buffer-based extraction method prior to chromatography.[2]
Presence of unreacted ethyl morpholine-3-carboxylate 1. Incomplete reaction. 2. Insufficient amount of base.1. Increase the reaction time and/or temperature. 2. Ensure at least one equivalent of base is used to neutralize the HBr formed during the reaction. An excess of base is often beneficial.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound
Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaHCO₃ACN602445
2K₂CO₃ACN801278
3Cs₂CO₃ACN80892
4K₂CO₃THF652465
5K₂CO₃DMF801285
6K₂CO₃Toluene1101272

Note: The data presented in this table is illustrative and based on general principles of N-alkylation reactions.

Experimental Protocols

Key Experiment: N-benzylation of Ethyl morpholine-3-carboxylate

To a solution of ethyl morpholine-3-carboxylate (1.0 eq) in acetonitrile (10 mL/mmol) is added potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 10 minutes. Benzyl bromide (1.1 eq) is then added dropwise, and the reaction mixture is heated to 80°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the inorganic solids are filtered off. The filtrate is concentrated under reduced pressure. The residue is then redissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualizations

experimental_workflow start Start dissolve Dissolve Ethyl morpholine-3-carboxylate and K2CO3 in Acetonitrile start->dissolve add_benzyl_bromide Add Benzyl Bromide dropwise dissolve->add_benzyl_bromide heat Heat to 80°C add_benzyl_bromide->heat monitor Monitor by TLC heat->monitor workup Cool, Filter, and Concentrate monitor->workup Reaction Complete extraction Aqueous Workup and Extraction workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

logical_relationship cluster_main Desired Reaction Pathway cluster_side Side Reaction A Ethyl morpholine-3-carboxylate (Secondary Amine) B This compound (Tertiary Amine) A->B + Benzyl Bromide (Base) C Quaternary Ammonium Salt B->C + Benzyl Bromide (Over-alkylation)

Caption: Desired reaction versus over-alkylation side reaction.

References

Technical Support Center: Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-benzylmorpholine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route to this compound involves the N-alkylation of ethyl morpholine-3-carboxylate with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

Q2: I am seeing multiple spots on my TLC after the reaction. What are the likely side products?

During the N-benzylation of ethyl morpholine-3-carboxylate, several side products can form. The most common impurities are:

  • Quaternary Ammonium Salt: Over-alkylation of the morpholine nitrogen can lead to the formation of a quaternary ammonium salt. This is more likely if an excess of the benzylating agent is used or if the reaction is allowed to proceed for an extended period.

  • Unreacted Starting Material: Incomplete reaction will result in the presence of unreacted ethyl morpholine-3-carboxylate.

  • Hydrolysis Product: If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly under basic conditions.

  • Products of Benzyl Halide Decomposition: Benzyl halides can undergo self-condensation or other decomposition reactions, especially in the presence of a base.

Q3: My yield of the desired product is low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors. Refer to the troubleshooting table below for potential causes and recommended solutions.

Q4: How can I purify the final product and remove the side products?

Purification of this compound is typically achieved through flash column chromatography on silica gel[1]. The choice of eluent system will depend on the polarity of the side products. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from less polar impurities (like unreacted benzyl halide) and more polar impurities (like the quaternary ammonium salt or hydrolyzed acid).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion of starting material 1. Inactive benzylating agent.1. Use a fresh bottle of benzyl halide or check its purity.
2. Insufficiently strong or hindered base.2. Consider using a stronger base like sodium hydride or a hindered base like diisopropylethylamine to facilitate the reaction.
3. Low reaction temperature.3. Increase the reaction temperature, but monitor for side product formation.
Formation of a significant amount of quaternary ammonium salt 1. Excess of benzylating agent.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the benzyl halide.
2. Prolonged reaction time.2. Monitor the reaction progress by TLC and quench it once the starting material is consumed.
Presence of the hydrolyzed carboxylic acid 1. Presence of water in the reaction.1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Basic work-up conditions.2. Use a mild acidic work-up or carefully neutralize the reaction mixture.
Difficulty in purifying the product 1. Co-elution of the product with impurities.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation on silica gel is poor.
2. Oily product that is difficult to handle.2. Attempt to crystallize the product from a suitable solvent system. If it remains an oil, ensure it is pure by NMR and other analytical techniques.

Experimental Protocols

Representative Protocol for the N-benzylation of Ethyl morpholine-3-carboxylate:

This is a generalized procedure based on standard N-alkylation methods and should be optimized for specific laboratory conditions.

  • To a solution of ethyl morpholine-3-carboxylate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF) is added a base (1.1-1.5 eq., e.g., potassium carbonate, sodium hydride, or diisopropylethylamine).

  • The mixture is stirred at room temperature for 15-30 minutes.

  • Benzyl bromide or benzyl chloride (1.0-1.2 eq.) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Visualizing the Synthesis and Potential Side Reactions

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common side products.

Synthesis_and_Side_Products cluster_reaction N-Alkylation Reaction SM Ethyl morpholine-3-carboxylate MP This compound SM->MP + Bn-X, Base SP2 Unreacted Starting Material SM->SP2 Incomplete Reaction BA Benzyl Halide (Bn-X) BA->MP Base Base Base->MP SP1 Quaternary Ammonium Salt (Over-alkylation) MP->SP1 + Bn-X SP3 Hydrolyzed Carboxylic Acid MP->SP3 + H2O, Base

Caption: Synthetic pathway and common side products.

References

Stability and degradation of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 4-benzylmorpholine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under common experimental conditions?

A1: this compound possesses several functional groups susceptible to degradation: an ester, a tertiary amine within a morpholine ring, and a benzyl group. The primary degradation pathways include:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-benzylmorpholine-3-carboxylic acid and ethanol.

  • Oxidation: The morpholine ring, particularly the nitrogen atom and the adjacent methylene groups, can be prone to oxidation. This can lead to N-oxide formation or ring opening. The benzylic position is also susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical mechanisms involving the benzyl group or the morpholine ring.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample in solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram suggests degradation of the parent compound. The most likely cause is hydrolysis of the ethyl ester, especially if the solvent is aqueous or contains acidic or basic impurities. To confirm this, you can compare the retention time of the new peak with a standard of 4-benzylmorpholine-3-carboxylic acid, if available. Another possibility is solvent-induced degradation or oxidation if the solvent is not properly degassed.

Q3: My compound is showing discoloration after exposure to air. What is happening?

A3: Discoloration is often an indicator of oxidative degradation. The tertiary amine in the morpholine ring and the benzylic C-H bond are potential sites of oxidation. To mitigate this, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in well-sealed containers, protected from light.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause 1: Compound Degradation in Assay Medium.

    • Troubleshooting Steps:

      • Prepare fresh solutions of the compound immediately before each experiment.

      • Assess the stability of the compound in the assay buffer over the time course of the experiment. This can be done by incubating the compound in the buffer, taking aliquots at different time points, and analyzing them by HPLC.

      • If degradation is observed, consider adjusting the pH of the buffer (if the assay allows) to a more neutral range to minimize hydrolysis.

      • If oxidation is suspected, try adding antioxidants to the medium, ensuring they do not interfere with the assay.

  • Possible Cause 2: Photodegradation during handling.

    • Troubleshooting Steps:

      • Conduct all experimental manipulations under low-light conditions or by using amber-colored labware.

      • Store stock solutions and experimental samples protected from light.

Issue 2: Formation of unknown impurities during synthesis work-up or purification.
  • Possible Cause 1: Acid- or Base-catalyzed Degradation.

    • Troubleshooting Steps:

      • During work-up, use mild acidic or basic conditions and minimize exposure time.

      • Neutralize the reaction mixture promptly.

      • For chromatographic purification, use a neutral stationary phase if possible. If using silica gel (which is acidic), consider deactivating it with a small amount of a non-polar amine like triethylamine in the eluent.

  • Possible Cause 2: Thermal Degradation.

    • Troubleshooting Steps:

      • Avoid excessive heat during solvent evaporation (rotoevaporation). Use a water bath at a moderate temperature.

      • If purification by distillation is attempted, perform it under high vacuum to lower the boiling point.

Experimental Protocols

Forced degradation studies are essential to understand the stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions like heat, humidity, acid, base, oxidation, and light to identify potential degradation products and pathways.[1][3]

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux the stock solution for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with UV detection).

Table 1: Summary of Potential Degradation Products and Analytical Observations

Stress ConditionPotential Degradation Product(s)Expected Observation in HPLC
Acid/Base Hydrolysis 4-benzylmorpholine-3-carboxylic acid, EthanolAppearance of a more polar peak (shorter retention time) corresponding to the carboxylic acid.
Oxidation N-oxide derivative, Ring-opened products, Benzaldehyde, Benzoic AcidAppearance of new peaks with different polarities.
Thermal Degradation Various decomposition productsPotential for multiple new peaks, indicating complex degradation.
Photodegradation Radical-induced degradation productsAppearance of new peaks, potentially with different UV spectra.

Visualizations

Below are diagrams illustrating key concepts related to the stability and analysis of this compound.

Potential Degradation Pathways parent This compound hydrolysis 4-benzylmorpholine-3-carboxylic acid parent->hydrolysis Acid/Base oxidation N-oxide or Ring-opened products parent->oxidation Oxidizing agents photolysis Radical-induced byproducts parent->photolysis UV/Vis Light

Caption: Potential Degradation Pathways.

Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze HPLC Analysis neutralize->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify

Caption: Forced Degradation Experimental Workflow.

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing Ethyl 4-benzylmorpholine-3-carboxylate, achieving optimal solubility is critical for accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic molecule with a molecular weight of 249.31 g/mol . Based on its structure, which includes both polar (ester, morpholine) and non-polar (benzyl group) moieties, it is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents. A related compound, (R)-3-Benzylmorpholine, is reportedly soluble in ethanol, ether, and chloroform, and only slightly soluble in water.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer for a cell-based assay. What is causing this and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a concentrated organic stock solution is rapidly introduced into an aqueous environment where its solubility is much lower. To prevent this, consider the following strategies:

  • Optimize the dilution method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Lower the final concentration: Your target concentration might exceed the compound's aqueous solubility limit. Try performing a serial dilution to a lower final concentration.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol) in your final aqueous solution can help maintain the compound's solubility.

Q3: Can I use pH modification to improve the solubility of this compound in my experiments?

A3: The morpholine nitrogen in this compound is basic and can be protonated at acidic pH. This protonation would result in a salt form of the compound, which is generally more water-soluble. Therefore, adjusting the pH of your aqueous buffer to a slightly acidic range (e.g., pH 5-6) may improve its solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q4: Are there any alternative solvents I can use to prepare my stock solution if DMSO is not suitable for my experiment?

A4: Yes, other polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used to prepare stock solutions. Ethanol is also a viable option, as related morpholine derivatives show good solubility in it. When selecting an alternative solvent, always consider its compatibility with your specific assay and potential for cellular toxicity.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Compound is difficult to dissolve in the initial organic solvent (e.g., DMSO). The compound may have limited solubility even in organic solvents at very high concentrations.- Gently warm the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.- Try a different organic solvent such as DMF or NMP.
Precipitation occurs immediately upon dilution into aqueous buffer. The aqueous solubility limit of the compound has been exceeded.- Lower the final concentration of the compound.- Add the stock solution to the vortexing buffer.- Use a co-solvent like ethanol in the final solution (typically 0.5-5%).- Adjust the pH of the aqueous buffer to be slightly acidic.
The prepared solution appears cloudy or contains visible particles. The compound has not fully dissolved or has precipitated out of solution over time.- Filter the solution through a 0.22 µm syringe filter to remove undissolved particles.- Prepare fresh solutions before each experiment.- Re-evaluate the solvent system and concentration.
Inconsistent or non-reproducible results in biological assays. Poor solubility leading to variations in the actual concentration of the compound in the assay.- Visually inspect your solutions for any signs of precipitation before use.- Perform a solubility test to determine the maximum soluble concentration in your specific assay medium.- Always include a vehicle control (the solvent used to dissolve the compound at the same final concentration) in your experiments.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 249.31 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weigh out 2.49 mg of this compound and place it in a clean, dry microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Determining the Maximum Aqueous Solubility (Kinetic Solubility Assay)

This protocol provides a method to estimate the kinetic solubility of this compound in your specific aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer

  • Multichannel pipette

Procedure:

  • Add 198 µL of your aqueous buffer to multiple wells of a 96-well plate.

  • Create a serial dilution of your 10 mM stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add 2 µL of each DMSO stock concentration to the corresponding wells containing the aqueous buffer. This will create a 1:100 dilution with a final DMSO concentration of 1%.

  • Include a blank well with 198 µL of buffer and 2 µL of DMSO.

  • Seal the plate and shake it for 2 hours at room temperature.

  • Measure the turbidity of each well using a plate reader at 620 nm.

  • The highest concentration that does not show a significant increase in turbidity compared to the blank is an estimate of the kinetic solubility.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

start Solubility Issue Encountered check_stock Is the stock solution clear? start->check_stock precip_dilution Precipitation upon aqueous dilution? check_stock->precip_dilution Yes dissolve_stock Action: Warm / Sonicate / Change Solvent check_stock->dissolve_stock No inconsistent_results Inconsistent assay results? precip_dilution->inconsistent_results No optimize_dilution Action: Optimize Dilution / Lower Concentration precip_dilution->optimize_dilution Yes verify_solubility Action: Perform Kinetic Solubility Assay inconsistent_results->verify_solubility Yes solution Problem Resolved dissolve_stock->solution use_cosolvent Action: Use Co-solvent / Adjust pH optimize_dilution->use_cosolvent use_cosolvent->solution verify_solubility->solution

Caption: A flowchart outlining the steps to troubleshoot solubility problems.

Experimental Workflow for Preparing Working Solutions

start Start: Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Create High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock store Aliquot and Store at -20°C stock->store thaw Thaw Stock Solution dilute Dilute in Aqueous Buffer (with vortexing) thaw->dilute working Prepare Final Working Concentrations dilute->working assay Add to Experiment working->assay

Caption: A diagram illustrating the process of preparing experimental solutions.

Optimizing reaction conditions for N-benzylation of morpholine esters

Author: BenchChem Technical Support Team. Date: December 2025

<G3>

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-benzylation of morpholine esters.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for N-benzylation of a secondary amine like a morpholine ester?

A1: There are two primary methods for the N-benzylation of secondary amines:

  • Direct Alkylation: This is a classic SN2 reaction where the morpholine nitrogen acts as a nucleophile, attacking an electrophilic benzyl halide (e.g., benzyl bromide, benzyl chloride). The reaction is typically run in the presence of a base to neutralize the resulting hydrohalic acid.[1][2]

  • Reductive Amination: This method involves the reaction of the morpholine ester with benzaldehyde in the presence of a reducing agent. An iminium ion intermediate is formed, which is then reduced to the N-benzyl product. This "borrowing hydrogen" or "hydrogen auto-transfer" pathway is considered a green chemistry approach as it often uses benzyl alcohol as the benzyl source and produces only water as a byproduct.[3][4][5]

Q2: How do I choose the right solvent for direct N-benzylation?

A2: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can dissolve the amine and the base while promoting the SN2 reaction.

  • Recommended: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are common choices.[1][6] They effectively solvate the cation of the base, leaving a more "naked" and reactive anion.

  • Caution with DMF/DMSO: At elevated temperatures, DMF can decompose to form dimethylamine, which can act as a competing nucleophile.[7] Additionally, reactions in DMSO with certain bases can lead to side products from Kornblum oxidation.[8] Using DMF or DMSO with sodium hydride and benzyl bromide can also lead to the formation of an amine side product that is difficult to remove.[9][10]

  • Alternative: For phase-transfer catalysis conditions, less polar solvents like toluene can be used in a biphasic system with an aqueous base.[11]

Q3: What is the role of the base, and which one should I use?

A3: The base deprotonates the morpholine nitrogen (or the protonated amine formed during the reaction), making it a more potent nucleophile and preventing the formation of ammonium salts that would halt the reaction.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective for many N-alkylations.[1][12] Cs₂CO₃ is more basic and soluble, often leading to higher yields.[12]

  • Stronger Bases: For less reactive systems or sterically hindered amines, a stronger base like sodium hydride (NaH) may be necessary.[6] NaH must be used under strictly anhydrous conditions, as it reacts violently with water.[13]

  • Phase-Transfer Catalysis (PTC): In PTC systems, inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used in an aqueous layer, with the catalyst shuttling the hydroxide or the deprotonated amine into the organic phase.[7][11]

Q4: What is Phase-Transfer Catalysis (PTC) and when should I consider it?

A4: Phase-Transfer Catalysis is a technique used for reactions where reactants are in different, immiscible phases (e.g., an organic solvent and water). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, transports one reactant (like the hydroxide ion or the deprotonated amine) across the phase boundary to react with the other.[11][14]

Consider using PTC when:

  • You want to use inexpensive and environmentally benign bases like NaOH or K₂CO₃.[11]

  • Your starting materials are sensitive to strong bases or harsh, anhydrous conditions.

  • You wish to avoid polar aprotic solvents like DMF or DMSO.[11]

  • The reaction is sluggish under standard conditions; PTC can significantly accelerate SN2 reactions.[6][14]

Troubleshooting Guide

Problem 1: Low or No Yield of N-Benzylated Product
Potential Cause Recommended Solution
Insufficient Basicity The chosen base (e.g., K₂CO₃) may not be strong enough to deprotonate the morpholine ester effectively, especially if the ester group is sterically hindering. Solution: Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).[6][12] For PTC conditions, use concentrated aqueous NaOH or powdered KOH.[7]
Poor Solubility The morpholine ester or its salt may have poor solubility in the chosen solvent, preventing it from reacting. Solution: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[6] Ensure the reaction is well-stirred.
Low Reaction Temperature The activation energy for the SN2 reaction is not being met, particularly for less reactive benzyl chlorides or sterically hindered substrates. Solution: Gradually increase the reaction temperature. A typical range is from room temperature to 80 °C or higher.[15] Monitor for side product formation at higher temperatures.
Degraded Reagents Benzyl bromide can degrade over time, appearing yellow or brown. Sodium hydride can be oxidized on the surface. Solution: Use freshly opened or purified benzyl bromide.[13] If using NaH, wash it with dry hexane to remove mineral oil and surface oxides before use.[13]
Presence of Moisture Water will quench strong bases like NaH and can hydrolyze the ester functional group under basic conditions. Solution: Use anhydrous solvents and dry glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 2: Formation of Significant Impurities
Potential Cause Recommended Solution
Dibenzyl Ether Formation The benzylating agent (e.g., benzyl bromide) can self-condense or react with benzyl alcohol formed from hydrolysis.[13] This is more common with prolonged reaction times or a large excess of the benzylating agent. Solution: Use a minimal excess of the benzylating agent (e.g., 1.1–1.2 equivalents).[13] Add the benzyl halide slowly to the reaction mixture.
Over-alkylation (Quaternary Salt) The N-benzylated product, being a tertiary amine, can be further alkylated by the benzyl halide to form a quaternary ammonium salt. This is more likely with a large excess of benzyl halide. Solution: Use a stoichiometric or slight excess of the benzylating agent. Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed.
Side Reactions with Solvent Using DMF with NaH and benzyl bromide can form an N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine impurity that can be difficult to remove.[9][10] High temperatures in DMF can also cause decomposition.[7] Solution: Avoid the NaH/BnBr/DMF combination if possible. Consider using an alternative solvent like acetonitrile or employing PTC conditions with toluene.
Hydrolysis of Ester If using a strong aqueous base (like in some PTC setups) or if significant water is present, the ester moiety can be saponified to a carboxylic acid. Solution: Use a non-aqueous base like K₂CO₃ in an aprotic solvent. If using PTC, minimize reaction time and use a moderately concentrated base. After the reaction, acidify the aqueous layer during workup to check for any precipitated carboxylic acid.
Problem 3: Difficult Reaction Workup and Purification
Potential Cause Recommended Solution
Emulsion during Extraction The product or quaternary salt byproducts can act as surfactants, causing emulsions during aqueous workup. Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filter the organic layer through a pad of Celite or sodium sulfate.
Co-elution of Byproducts Dibenzyl ether or solvent-derived impurities often have similar polarities to the desired product, making chromatographic separation difficult.[3][9] Solution: Wash the crude product with a non-polar solvent like hexane to remove some non-polar impurities like dibenzyl ether.[3] If standard silica gel chromatography fails, consider using a different solvent system or reversed-phase chromatography.
Removing Excess Benzyl Halide Benzyl bromide is a lachrymator and must be handled carefully.[1] Solution: During workup, wash the organic layer with a dilute solution of a nucleophilic amine (e.g., aqueous ammonia or a primary amine) to quench the excess benzyl bromide, converting it to a more polar, water-soluble compound.

Experimental Protocols

Protocol 1: General Procedure for N-Benzylation using K₂CO₃ in Acetonitrile
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the morpholine ester (1.0 eq.).

  • Add anhydrous acetonitrile (ACN) to make a 0.1–0.5 M solution.

  • Add powdered potassium carbonate (K₂CO₃, 2.0–3.0 eq.).

  • Add benzyl bromide (BnBr, 1.1–1.5 eq.) to the suspension.[1]

  • Heat the reaction mixture to a suitable temperature (e.g., 60–80 °C) and stir until the starting material is consumed as monitored by TLC or LCMS.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Benzylation via Reductive Amination using Benzyl Alcohol

This protocol is adapted from a general procedure for N-alkylation via the "borrowing hydrogen" mechanism.[3]

  • In a reaction vessel (e.g., an autoclave Teflon tube), charge the morpholine ester (1.0 eq.), benzyl alcohol (2.0–5.0 eq.), and a suitable solvent like toluene.[3]

  • Add the heterogeneous catalyst (e.g., a Pd-based catalyst, 5 mol%).[3][4]

  • Seal the vessel and heat to the optimized temperature (e.g., 150 °C) for the required time.[3]

  • After the reaction, cool the mixture to room temperature.

  • Filter off the heterogeneous catalyst.

  • Analyze the yield of the product in the filtrate by GC or LCMS, using an internal standard.[3]

  • Concentrate the filtrate and purify by column chromatography.

Visualizations

G cluster_workflow Experimental Workflow: Direct N-Benzylation reagents 1. Combine Morpholine Ester, Base (e.g., K₂CO₃), and Solvent (ACN) add_bnbr 2. Add Benzyl Bromide reagents->add_bnbr react 3. Heat and Stir (Monitor by TLC/LCMS) add_bnbr->react workup 4. Cool, Filter Salts, and Concentrate react->workup extract 5. Aqueous Workup (Wash with H₂O, Brine) workup->extract purify 6. Dry, Concentrate, and Purify (Chromatography) extract->purify product Pure N-Benzyl Morpholine Ester purify->product

Caption: A typical experimental workflow for direct N-benzylation.

G cluster_troubleshooting Troubleshooting: Low Reaction Yield start Low or No Yield Observed check_sm Is Starting Material (SM) Still Present? start->check_sm increase_temp Increase Temperature or Reaction Time check_sm->increase_temp  Yes   stronger_base Use Stronger Base (e.g., Cs₂CO₃, NaH) check_sm->stronger_base  Yes   check_reagents Check Reagent Quality (BnBr, Base) check_sm->check_reagents  Yes   degradation Complex Mixture/ Degradation Observed? check_sm->degradation  No, SM is gone   lower_temp Lower Reaction Temperature degradation->lower_temp  Yes   change_solvent Change Solvent (Avoid high temp DMF) degradation->change_solvent  Yes  

Caption: A decision tree for troubleshooting low yield in N-benzylation.

References

Technical Support Center: Crystallization of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of morpholine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when crystallizing morpholine derivatives?

A1: Morpholine-containing compounds can present several crystallization challenges. Due to the basicity of the nitrogen atom in the morpholine ring, these compounds can have strong interactions with solvents and impurities, leading to issues such as:

  • "Oiling out": The compound separates as a liquid instead of a solid.[1][2]

  • Formation of amorphous solids: A non-crystalline solid precipitates.[1]

  • Poor crystal quality: Formation of small, irregular, or agglomerated crystals.[3]

  • Low yield: A significant portion of the compound remains in the solvent.[4][5]

  • Polymorphism: The compound may crystallize in multiple different crystal structures with varying properties.[1][2]

Q2: How does the basicity of the morpholine group affect crystallization?

A2: The basic nitrogen in the morpholine ring can lead to strong interactions with acidic functionalities, including the silanol groups on silica gel during chromatography.[4] This basicity can also influence solubility in various solvents and increase the likelihood of forming salts, which will have different crystallization behaviors than the free base.

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when a compound precipitates from a solution as a liquid (an oil) rather than a solid.[1][5] This often happens when the solution is too concentrated, cooled too quickly, or when the melting point of the compound is lower than the boiling point of the solvent.[1][4][5] To prevent this, you can:

  • Reduce the rate of supersaturation: This can be achieved by slowing the cooling rate or the addition of an anti-solvent.[1]

  • Use more solvent: Increasing the solvent volume can prevent the concentration from becoming too high.[1][5]

  • Change the solvent system: A solvent in which the compound is slightly less soluble at higher temperatures may be beneficial.[1]

  • Use seeding: Adding a small seed crystal can provide a template for crystal growth and bypass the kinetic barrier to nucleation.[1][6]

Q4: My compound won't crystallize at all. What should I do?

A4: If no crystals form, your solution may not be sufficiently supersaturated.[7] Here are some techniques to induce crystallization:

  • Concentrate the solution: Slowly evaporate the solvent to increase the compound's concentration.[7]

  • Induce nucleation: Scratch the inside of the flask with a glass rod to create nucleation sites.[1]

  • Add a seed crystal: If you have a small amount of the pure compound, adding a tiny crystal can initiate crystallization.[1][4]

  • Cool the solution further: Use an ice bath to maximize the chances of crystal formation.[4]

  • Try a different solvent or solvent system: The chosen solvent may be too good at dissolving your compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your crystallization experiments.

ProblemPotential CausesRecommended Solutions
No Crystals Form - Solution is not supersaturated (too much solvent).[7] - Compound is highly soluble in the chosen solvent.[7] - Presence of impurities inhibiting nucleation.[7][8]- Concentrate the solution by evaporating the solvent.[7] - Induce nucleation by scratching the flask or adding a seed crystal.[1][7] - Try a different solvent or an anti-solvent crystallization method.[1]
"Oiling Out" - Solution is too concentrated.[1] - Cooling rate is too fast.[1] - Melting point of the compound is lower than the solvent's boiling point.[4][5]- Reduce the rate of cooling.[1] - Add more of the primary solvent to reduce concentration.[1][5] - Select a lower-boiling point solvent.[4] - Use a seed crystal to encourage direct crystallization.[1]
Low Crystal Yield - Too much solvent was used.[4][5] - The compound has significant solubility even in the cold solvent.[4] - Incomplete cooling.- Use the minimum amount of hot solvent necessary for dissolution.[4] - Ensure the solution is thoroughly cooled in an ice bath before filtration.[4] - Wash collected crystals with a minimal amount of ice-cold solvent.[4]
Colored Crystals - Colored impurities are co-crystallizing with the product.[4]- Add a small amount of activated charcoal to the hot solution and filter it while hot to remove the charcoal and adsorbed impurities before cooling.[4]
Rapid Crystallization - The solution is too supersaturated. - The solvent is a very poor solvent for the compound at room temperature.- Place the solid back on the heat source and add a small amount of extra solvent.[5] - Choose a solvent system that provides a more gradual decrease in solubility upon cooling.

Experimental Protocols

Protocol 1: Cooling Crystallization

This method is suitable when the solubility of the morpholine derivative significantly increases with temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude morpholine derivative to the chosen solvent (e.g., isopropanol, ethanol).[1]

  • Heating: Heat the mixture while stirring until the solid completely dissolves. If necessary, add a minimal amount of additional hot solvent to achieve a clear solution.[1]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote larger crystals, the cooling process can be slowed by insulating the flask.[9]

  • Maximizing Yield: Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.[4][9]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[4][9]

  • Drying: Dry the crystals under a vacuum to remove residual solvent.[4]

Protocol 2: Anti-Solvent Crystallization

This protocol is effective when the morpholine derivative is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent").[1]

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., methanol, DMF) at room temperature.[1][9]

  • Anti-Solvent Addition: While stirring, slowly add the anti-solvent (e.g., ethyl acetate, water) dropwise.[1][9] A slower addition rate generally produces larger, more well-defined crystals.[1]

  • Crystallization: Continue stirring the suspension at room temperature to allow for complete crystallization.

  • Cooling: Cool the mixture in an ice bath to further decrease solubility and maximize the yield.[9]

  • Collection and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

Visualizations

G start Crystallization Attempted check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out Yes no_crystals Troubleshoot: No Crystals check_crystals->no_crystals No low_yield Low Yield? oiling_out->low_yield No oiling_out_solution Troubleshoot: Oiling Out oiling_out->oiling_out_solution Yes impure_crystals Impure Crystals? low_yield->impure_crystals No low_yield_solution Troubleshoot: Low Yield low_yield->low_yield_solution Yes success Successful Crystallization impure_crystals->success No impure_crystals_solution Troubleshoot: Impurity impure_crystals->impure_crystals_solution Yes no_crystals->start Re-attempt oiling_out_solution->start Re-attempt low_yield_solution->start Re-attempt impure_crystals_solution->start Re-attempt

Caption: Troubleshooting workflow for morpholine derivative crystallization.

G factors Key Factors solvent Solvent Choice temperature Temperature (Cooling Rate) concentration Concentration impurities Impurities yield Yield solvent->yield purity Purity solvent->purity crystal_form Crystal Form (Polymorphism) solvent->crystal_form crystal_habit Crystal Habit (Size/Shape) solvent->crystal_habit temperature->yield temperature->crystal_habit concentration->yield concentration->crystal_form concentration->crystal_habit impurities->purity impurities->crystal_form impurities->crystal_habit outcome Crystallization Outcome

Caption: Factors influencing the outcome of crystallization.

References

Technical Support Center: Purification of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 4-benzylmorpholine-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound in a question-and-answer format.

Q1: My purified product shows multiple spots on Thin Layer Chromatography (TLC), what are the likely impurities?

A1: The presence of multiple spots on TLC indicates that your product is not pure. Based on the structure of this compound, potential impurities could include:

  • Unreacted Starting Materials: Such as ethyl morpholine-3-carboxylate if your synthesis involved N-benzylation.

  • Hydrolysis Product: 4-benzylmorpholine-3-carboxylic acid, which can form if the ethyl ester is exposed to acidic or basic conditions with water. This impurity will likely have a lower Rf value than your product.

  • De-benzylation Product: Ethyl morpholine-3-carboxylate can be formed if the N-benzyl group is cleaved during the reaction or workup.

  • Solvent and Reagent Residues: Residual solvents or unreacted reagents from the synthesis.

Q2: I am observing significant peak tailing during column chromatography of my compound on silica gel. How can I resolve this?

A2: Peak tailing is a common issue when purifying basic compounds like morpholine derivatives on acidic silica gel. The basic nitrogen atom of the morpholine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.

To mitigate this, you can add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et3N) to your solvent system (e.g., ethyl acetate/hexanes).[1] This will neutralize the acidic sites on the silica gel and improve the peak shape of your compound.

Q3: My compound is difficult to crystallize and "oils out". What can I do?

A3: "Oiling out" during recrystallization occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the compound's melting point is lower than the boiling point of the solvent.

Here are a few strategies to overcome this:

  • Use a lower boiling point solvent.

  • Start with a more dilute solution and allow for slow cooling. This gives the molecules more time to arrange into a crystal lattice.

  • Try a solvent/anti-solvent system. Dissolve your compound in a good solvent and then slowly add a solvent in which it is poorly soluble (an anti-solvent) until the solution becomes slightly cloudy. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

  • Scratch the inside of the flask with a glass rod. This can create nucleation sites for crystal growth.

Q4: I suspect my product has hydrolyzed to the carboxylic acid. How can I remove this impurity?

A4: If you have the carboxylic acid impurity, you can use an acid-base extraction to remove it. Dissolve your crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base solution, such as saturated sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer, while your desired ethyl ester product remains in the organic layer. Be sure to then wash the organic layer with brine and dry it before concentrating.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry place. For high-purity samples, storage at 2-8°C is advisable to minimize potential degradation.[2]

Q2: How can I confirm the purity of my final product?

A2: The purity of your this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.

Quantitative Data Summary

ParameterValuePurification MethodReference
Rf Value 0.35 (50% EtOAc:hexanes)Flash Column Chromatography[1]
Eluent Additive 0.5-1% TriethylamineColumn Chromatography[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.

  • Eluent Selection:

    • Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of ethyl acetate and hexanes.

    • To prevent peak tailing, add 0.5-1% triethylamine to the eluent.[1]

    • Aim for an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material.

    • Dry pack the column with silica gel.

    • Wet the silica gel with the chosen eluent system.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) at room temperature and upon heating.

    • An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the compound completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow Start Crude this compound TLC_Analysis TLC Analysis of Crude Product Start->TLC_Analysis Decision Nature of Impurities? TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple spots with close Rf values Recrystallization Recrystallization Decision->Recrystallization Single major spot with minor impurities Acid_Base_Extraction Acid-Base Extraction Decision->Acid_Base_Extraction Acidic impurity (e.g., carboxylic acid) Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Acid_Base_Extraction->Column_Chromatography Further purification Acid_Base_Extraction->Recrystallization Further purification

Caption: Purification method selection workflow.

ColumnChromatographyWorkflow Start Start Eluent_Selection Select Eluent (e.g., EtOAc/Hexanes + 0.5% Et3N) Start->Eluent_Selection Pack_Column Pack Column with Silica Gel Eluent_Selection->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute_Collect Elute and Collect Fractions Load_Sample->Elute_Collect Monitor_Fractions Monitor Fractions by TLC Elute_Collect->Monitor_Fractions Combine_Fractions Combine Pure Fractions Monitor_Fractions->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: General workflow for column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of key intermediates is paramount. This technical support center provides a comprehensive guide to scaling up the synthesis of Ethyl 4-benzylmorpholine-3-carboxylate, a crucial building block in various pharmaceutical applications. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a smooth and efficient scale-up process.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a common and scalable two-step approach for the synthesis of this compound. The first step involves the N-alkylation of ethyl morpholine-3-carboxylate with benzyl bromide, followed by purification.

Step 1: N-Benzylation of Ethyl morpholine-3-carboxylate

ParameterValue
Reactants
Ethyl morpholine-3-carboxylate1.0 equivalent
Benzyl bromide1.1 equivalents
Potassium carbonate (K₂CO₃)2.0 equivalents
Solvent Acetonitrile (CH₃CN)
Reaction Temperature 80°C (Reflux)
Reaction Time 12-16 hours
Work-up 1. Cool to room temperature2. Filter off solids3. Concentrate filtrate under reduced pressure4. Dissolve residue in ethyl acetate5. Wash with saturated NaHCO₃ solution6. Wash with brine7. Dry over anhydrous Na₂SO₄8. Concentrate to yield crude product
Purification Flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)
Expected Yield 75-85%
Purity (by HPLC) >98%

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation Reactants Ethyl morpholine-3-carboxylate, Benzyl bromide, K₂CO₃ Solvent Acetonitrile Reactants->Solvent Dissolve Reaction Reflux at 80°C (12-16h) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product1 This compound Purification->Product1

Caption: Workflow for the N-benzylation of ethyl morpholine-3-carboxylate.

Troubleshooting Guide

Encountering issues during scale-up is common. This guide addresses potential problems in a question-and-answer format to help you navigate these challenges.

Question 1: The N-benzylation reaction is slow or incomplete, even after 16 hours. What are the possible causes and solutions?

  • Possible Cause 1: Inefficient stirring. In larger reaction vessels, inefficient stirring can lead to poor mixing of the heterogeneous mixture (potassium carbonate is a solid).

    • Solution: Use a powerful overhead stirrer to ensure the potassium carbonate remains well-suspended in the reaction mixture.

  • Possible Cause 2: Low reaction temperature. The internal temperature of a large reactor may be lower than the set temperature of the heating mantle.

    • Solution: Use a calibrated thermometer to monitor the internal reaction temperature and adjust the heating mantle accordingly to maintain a true 80°C.

  • Possible Cause 3: Deactivated benzyl bromide. Benzyl bromide can degrade over time, especially if exposed to moisture.

    • Solution: Use freshly opened or redistilled benzyl bromide. Check the purity of the starting material by NMR or GC-MS.

  • Possible Cause 4: Insufficient base. The quality of potassium carbonate can vary. If it has absorbed moisture, its effectiveness will be reduced.

    • Solution: Use freshly dried, finely powdered potassium carbonate. You can dry it in an oven at >150°C for several hours before use.

Question 2: Multiple spots are observed on the TLC plate after the N-benzylation reaction, indicating side products. What are they and how can I minimize them?

  • Possible Side Product 1: Quaternary ammonium salt. Over-alkylation of the product can occur, especially with prolonged reaction times or an excess of benzyl bromide.

    • Solution: Use a slight excess (1.05-1.1 equivalents) of benzyl bromide and monitor the reaction closely by TLC or HPLC. Stop the reaction once the starting material is consumed.

  • Possible Side Product 2: Elimination product (from benzyl bromide). This is less common under these conditions but can be promoted by a very strong base or high temperatures.

    • Solution: Ensure the correct base (K₂CO₃) and temperature are used.

Question 3: The isolated yield is consistently low, even though the reaction appears to go to completion by TLC/HPLC. Where could the product be lost?

  • Possible Cause 1: Loss during work-up. The product may have some solubility in the aqueous layer.

    • Solution: Perform multiple extractions (at least 3) with ethyl acetate during the work-up to ensure complete recovery of the product from the aqueous phase.

  • Possible Cause 2: Loss during purification. The product might be co-eluting with impurities or sticking to the silica gel.

    • Solution: Optimize the solvent system for column chromatography. A gradual gradient from non-polar to more polar solvent can improve separation. Ensure the silica gel is properly packed and not too acidic.

Question 4: The final product is a dark oil, not the expected pale yellow oil. What is the cause of the color?

  • Possible Cause: Impurities from benzyl bromide or thermal decomposition. Impurities in the starting benzyl bromide or slight decomposition during the reaction at reflux can lead to colored byproducts.

    • Solution: Use high-purity starting materials. If the color is intense, you can try treating the crude product with activated carbon before column chromatography. Ensure the reaction is not overheated.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the N-benzylation reaction?

A1: While other bases like sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) can be used, potassium carbonate is often preferred for its balance of reactivity, ease of handling, and cost-effectiveness in large-scale reactions. Stronger bases like sodium hydride (NaH) are generally not recommended as they can promote side reactions.

Q2: Is it possible to perform this synthesis without column chromatography for purification on a large scale?

A2: For large-scale production, avoiding chromatography is often desirable. You could explore crystallization as an alternative purification method. After the work-up, attempt to crystallize the crude product from a suitable solvent system (e.g., ethanol/water, isopropanol, or hexanes/ethyl acetate mixtures). This may require some optimization to achieve high purity and yield.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3:

  • Benzyl bromide is a lachrymator and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile is flammable and toxic. Work in a well-ventilated area away from ignition sources.

  • The reaction is heated to reflux. Use a properly assembled and secured reflux apparatus to prevent solvent loss and potential hazards.

  • Pressure build-up. Ensure the reaction vessel is not sealed to avoid pressure build-up during heating.

Q4: How can I monitor the progress of the reaction effectively on a larger scale?

A4: Taking small aliquots from the reaction mixture for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is the most effective way to monitor the reaction. This allows you to track the consumption of the starting material and the formation of the product, helping you to determine the optimal reaction time.

Reaction Pathway

Reaction_Pathway Ethyl_morpholine_3_carboxylate Ethyl morpholine-3-carboxylate O NH Product This compound O N-CH₂-Ph Ethyl_morpholine_3_carboxylate:f1->Product:f1 N-Benzylation Benzyl_bromide Benzyl bromide Br Ph-CH₂ K2CO3 K₂CO₃ CH3CN CH₃CN, Δ

Caption: N-benzylation of ethyl morpholine-3-carboxylate.

Preventing racemization during morpholine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Morpholine Derivative Synthesis

Welcome to the technical support center for morpholine derivative synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate challenges during your chemical synthesis, with a special focus on preventing racemization and maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral morpholine derivatives?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of drug development and chemical synthesis, maintaining the specific three-dimensional arrangement (stereochemistry) of a molecule is often critical for its biological activity and safety.[1] When synthesizing morpholine derivatives from chiral precursors like amino acids or amino alcohols, unwanted racemization can lead to a final product with reduced efficacy, altered pharmacological properties, or even toxic side effects, making its prevention a critical aspect of the synthesis.[1]

Q2: What is the primary mechanism that causes racemization during the coupling of amino acid-derived segments?

A2: The most common mechanism for racemization during the formation of an amide bond (a key step in many morpholine syntheses) involves the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxylic acid of an N-protected amino acid is activated. The activated carboxyl group can be attacked by the oxygen of the preceding amide bond, forming a cyclic oxazolone. The alpha-proton (α-H) of the oxazolone is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L isomers, thus causing racemization.[1][2]

Q3: Which amino acids are more susceptible to racemization?

A3: While any amino acid can undergo racemization under certain conditions, some are particularly prone to it. Histidine and Cysteine are frequently cited as being highly susceptible to racemization during coupling reactions.[3][4] Sterically hindered amino acids can also present a higher risk due to slower coupling rates, which provides more time for the activated intermediate to racemize.[5][6]

Q4: How do coupling reagent additives like HOBt and HOAt help prevent racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DCC or DIC.[3][7][8] When a carboxylic acid is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate which is prone to oxazolone formation. Additives like HOBt or HOAt react with this intermediate to form an active ester (OBt or OAt ester). These active esters are more stable than the O-acylisourea but still sufficiently reactive to form the desired amide bond. Their reduced reactivity lowers the rate of the competing racemization pathway via oxazolone formation.[3][8] HOAt is generally considered more effective than HOBt at preventing racemization.[6][9]

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the synthesis of chiral morpholine derivatives and provides systematic solutions to minimize or eliminate racemization.

Issue 1: High levels of epimerization detected in the final product.

High levels of the undesired diastereomer or enantiomer can compromise the biological activity and purity of your final compound.[9] Follow this workflow to troubleshoot the issue.

G start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base & Reaction Conditions reagent->base If racemization persists sub_reagent1 Using Carbodiimide (DIC/DCC)? Add HOAt or OxymaPure. (HOAt is superior to HOBt). reagent->sub_reagent1 sub_reagent2 For difficult couplings, switch to a Phosphonium-based reagent (e.g., PyAOP) or Uronium/Aminium (e.g., HATU). reagent->sub_reagent2 protocol Step 3: Refine Coupling Protocol base->protocol If racemization persists sub_base1 Using DIPEA or TEA? Switch to a weaker, sterically hindered base like N-Methylmorpholine (NMM) or sym-collidine. base->sub_base1 sub_base2 Lower the reaction temperature to 0°C or below during activation and coupling steps. base->sub_base2 end Racemization Minimized protocol->end sub_protocol1 Minimize pre-activation time. Add the amine component as soon as the activating agent is added. protocol->sub_protocol1 sub_protocol2 Consider using a chiral auxiliary (e.g., pseudoephedrine) early in the synthesis to direct stereochemistry. protocol->sub_protocol2

Caption: A logical workflow for troubleshooting high racemization levels.

Issue 2: Poor yield or incomplete reaction when using low-racemization conditions.

Sometimes, the milder conditions required to prevent racemization can lead to slow or incomplete reactions, especially with sterically hindered substrates.

  • Solution 1: Switch to a More Potent Coupling Reagent: If you are using a carbodiimide with an additive and experiencing slow reactions, consider switching to a more powerful uronium or phosphonium salt like HATU or PyAOP.[5] These reagents often achieve high coupling rates with minimal racemization.[5][8]

  • Solution 2: Optimize Reaction Temperature and Time: While low temperatures are generally preferred, a modest increase in temperature (e.g., from 0°C to room temperature) can sometimes be necessary to drive the reaction to completion.[5] Monitor the reaction closely for both completion and epimerization to find the optimal balance.

  • Solution 3: Use a Different Solvent: The choice of solvent can influence both reaction rates and the extent of racemization. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. In some cases, a less polar solvent may reduce racemization.

Data on Coupling Reagents and Additives

The selection of the coupling reagent and any additives is paramount in controlling racemization. The table below summarizes various common reagents and their characteristics regarding racemization.

Reagent ClassExample(s)Additive(s)Base RequiredRacemization PotentialNotes
Carbodiimides DCC, DIC, EDCHOBt, HOAt, OxymaPureTertiary Base (e.g., NMM)High (without additive)Additives are essential to suppress racemization.[7][8][10] The diisopropylurea byproduct from DIC is more soluble than the dicyclohexylurea from DCC, making it better for solid-phase synthesis.[7]
Uronium/Aminium HATU, HBTU, HCTU, TBTUNone requiredTertiary Base (e.g., DIPEA, NMM)LowVery efficient and fast-reacting.[5][8] HATU is often superior for sterically hindered couplings.[5] The use of a weaker base like NMM is recommended to further reduce risk.[5][9]
Phosphonium PyBOP, PyAOP, BOPNone requiredTertiary Base (e.g., DIPEA)LowHighly effective reagents.[5] BOP produces carcinogenic hexamethylphosphoramide (HMPA) as a byproduct and is often replaced by PyBOP.[5][8]
Ynamides MYMsA, MYTsANone requiredNoneReported as "racemization-free"A newer class of coupling reagents that operate under very mild conditions.[11]

Key Experimental Protocols

Protocol 1: General Low-Racemization Coupling using HATU

This protocol is suitable for coupling a chiral N-protected amino acid to an amine, a common step in the synthesis of morpholine derivatives.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add N-methylmorpholine (NMM) (2.0 eq.) to the solution and stir for 1-2 minutes. Avoid using stronger bases like DIPEA if the substrate is particularly sensitive to racemization.

  • Amine Addition: Add the amine component (1.0 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification A 1. Dissolve N-Protected Amino Acid + HATU in DMF B 2. Cool to 0°C A->B C 3. Add NMM (Base) B->C D 4. Add Amine Component C->D E 5. Stir 2-4h at RT D->E F 6. Aqueous Work-up E->F G 7. Column Chromatography F->G

Caption: Experimental workflow for a low-racemization HATU-mediated coupling.

Protocol 2: Asymmetric Synthesis of a Morpholin-2-one using a Chiral Auxiliary

This protocol outlines a general approach for diastereoselective synthesis, which is a powerful strategy to control stereochemistry. Pseudoephedrine is used here as a recoverable chiral auxiliary.[12][13]

  • Amide Formation: Couple the desired carboxylic acid with (1R,2R)-(-)-pseudoephedrine using a standard coupling method (e.g., DCC/HOBt) to form the corresponding pseudoephedrine amide.

  • Enolate Formation: Cool a solution of the pseudoephedrine amide in THF to -78°C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the chiral lithium enolate.

  • Diastereoselective Alkylation: Add the desired electrophile (e.g., an α-bromo ester) to the enolate solution at -78°C and stir for several hours. The steric bulk of the auxiliary will direct the electrophile to attack from the less hindered face, establishing a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage and Cyclization: After quenching the reaction, the alkylated product is treated with a suitable acid or base (e.g., H₂SO₄ or NaH) to cleave the auxiliary and induce intramolecular cyclization, forming the chiral morpholin-2-one.

  • Purification: The final product is purified by chromatography, and the chiral auxiliary can be recovered and reused.

G start Start: Carboxylic Acid + Pseudoephedrine step1 1. Amide Formation (Coupling Reaction) start->step1 step2 2. Enolate Formation (LDA, -78°C) step1->step2 step3 3. Diastereoselective Alkylation (Add Electrophile) step2->step3 step4 4. Auxiliary Cleavage & Intramolecular Cyclization step3->step4 end Final Product: Enantiopure Morpholin-2-one step4->end recover Recover Chiral Auxiliary step4->recover Auxiliary Recovery

Caption: Logical relationship in asymmetric synthesis using a chiral auxiliary.

References

Validation & Comparative

Comparative Analysis of Ethyl 4-benzylmorpholine-3-carboxylate and Analogs: A Guide Based on the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the potential activities of Ethyl 4-benzylmorpholine-3-carboxylate, based on the known biological profile of the morpholine scaffold.

Executive Summary

Direct experimental data on the biological activity of this compound is not publicly available at the time of this report. Consequently, a direct quantitative comparison with its analogs cannot be provided. However, the morpholine core is a well-established pharmacophore in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[1][2][3] This guide, therefore, offers a comparative overview based on the known activities of various morpholine derivatives to infer the potential biological profile of this compound and to provide a framework for its future evaluation.

Morpholine-containing compounds have been extensively studied and have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology.[1][2][4] The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability, and to enhance their binding affinity to biological targets.[1][3]

Potential Biological Activities of Morpholine Derivatives

The following table summarizes the diverse biological activities reported for various morpholine-containing compounds. This information can guide the initial screening of this compound to identify its potential therapeutic applications.

Therapeutic AreaBiological ActivityExamples of Morpholine-Containing ScaffoldsKey Molecular Targets (where known)
Oncology Anticancer, CytotoxicSubstituted morpholines, Morpholino-thiazinesPI3K/mTOR pathway, Kinases
Infectious Diseases Antibacterial, Antifungal, AntiviralMorpholino-thiazines, Sila-morpholine analogsBacterial cell wall synthesis, Fungal ergosterol biosynthesis, Viral replication enzymes
Central Nervous System Antidepressant, Anxiolytic, NeuroprotectivePhendimetrazine, ReboxetineMonoamine transporters, Various CNS receptors
Inflammatory Diseases Anti-inflammatoryMorpholine derivativesCyclooxygenase (COX), Pro-inflammatory cytokine pathways

Experimental Protocols: A General Framework for Activity Screening

For a novel compound like this compound, a tiered screening approach is recommended to efficiently assess its biological potential.

Primary Cytotoxicity Assays
  • Objective: To determine the general toxicity of the compound against various cell lines.

  • Method: A panel of human cancer cell lines (e.g., from different tissue origins) and a non-cancerous cell line (for selectivity assessment) are treated with a range of concentrations of the test compound. Cell viability is typically measured after 48-72 hours using an MTT or resazurin-based assay.

  • Data Output: IC50 (half-maximal inhibitory concentration) values are calculated for each cell line.

Antimicrobial Assays
  • Objective: To evaluate the compound's ability to inhibit the growth of pathogenic bacteria and fungi.

  • Method (Broth Microdilution): A standardized suspension of a bacterial or fungal strain is incubated with serial dilutions of the test compound in a liquid growth medium. The lowest concentration that prevents visible growth is determined as the Minimum Inhibitory Concentration (MIC).

  • Data Output: MIC (µg/mL or µM) values against a panel of clinically relevant bacterial and fungal strains.

Target-Based Assays
  • Objective: Based on structural similarity to known inhibitors or initial screening results, assays targeting specific enzymes or receptors can be performed. For morpholine derivatives, kinase inhibition assays are a common starting point.

  • Method (Kinase Inhibition Assay): The ability of the compound to inhibit the activity of a specific kinase (e.g., PI3K, mTOR) is measured. This is often done using in vitro assays that quantify the phosphorylation of a substrate.

  • Data Output: IC50 values for the inhibition of the target enzyme.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification and Optimization Synthesis of Analogs Synthesis of Analogs Purification and Structural Verification (NMR, MS) Purification and Structural Verification (NMR, MS) Synthesis of Analogs->Purification and Structural Verification (NMR, MS) Primary Cytotoxicity Screen (Cancer Cell Lines) Primary Cytotoxicity Screen (Cancer Cell Lines) Purification and Structural Verification (NMR, MS)->Primary Cytotoxicity Screen (Cancer Cell Lines) Antimicrobial Screening (Bacteria & Fungi) Antimicrobial Screening (Bacteria & Fungi) Primary Cytotoxicity Screen (Cancer Cell Lines)->Antimicrobial Screening (Bacteria & Fungi) Target-Based Assays (e.g., Kinase Inhibition) Target-Based Assays (e.g., Kinase Inhibition) Antimicrobial Screening (Bacteria & Fungi)->Target-Based Assays (e.g., Kinase Inhibition) Data Analysis (IC50, MIC) Data Analysis (IC50, MIC) Target-Based Assays (e.g., Kinase Inhibition)->Data Analysis (IC50, MIC) Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Data Analysis (IC50, MIC)->Structure-Activity Relationship (SAR) Studies Lead Optimization Lead Optimization Structure-Activity Relationship (SAR) Studies->Lead Optimization

A generalized experimental workflow for screening novel morpholine derivatives.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 -> PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth and Proliferation Cell Growth and Proliferation mTORC1->Cell Growth and Proliferation Morpholine Derivative Morpholine Derivative Morpholine Derivative->PI3K Morpholine Derivative->mTORC1

The PI3K/Akt/mTOR signaling pathway, a common target for anticancer morpholine derivatives.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, the extensive research on the morpholine scaffold provides a strong foundation for predicting its potential biological activities. The diverse pharmacological profile of morpholine derivatives, ranging from anticancer to antimicrobial and CNS activities, suggests that this compound is a promising candidate for biological screening. The experimental framework and pathway diagrams provided in this guide offer a strategic approach for researchers to unlock the therapeutic potential of this and similar novel morpholine compounds. Further experimental investigation is warranted to elucidate the specific activities and mechanism of action of this compound.

References

Unveiling the Structure-Activity Relationship of 4-Benzylmorpholine Derivatives as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the evolving landscape of 4-benzylmorpholine derivatives, focusing on their potential as α-glucosidase inhibitors. This guide provides a comprehensive analysis of their structure-activity relationships, supported by quantitative experimental data and detailed methodologies.

The morpholine nucleus is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a wide array of biologically active compounds. When combined with a benzyl group at the 4-position, the resulting 4-benzylmorpholine scaffold offers a versatile platform for developing novel therapeutic agents. This guide delves into the structure-activity relationship (SAR) of a series of N-methylmorpholine-substituted benzimidazolium salts, which incorporate the 4-benzylmorpholine moiety, as potent inhibitors of α-glucosidase, an enzyme crucial in carbohydrate metabolism and a key target in the management of type 2 diabetes.

Comparative Analysis of α-Glucosidase Inhibition

The inhibitory potential of a series of 1-benzyl-3-(2-(arylamino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chlorides against α-glucosidase was systematically evaluated. The results, summarized in the table below, highlight the significant influence of substitutions on the pendant N-phenylacetamide ring on the inhibitory activity.

Compound IDR-Group on N-phenylacetamideα-Glucosidase IC50 (µM)
5a 4-F41 ± 0.140
5b 4-Cl35 ± 0.125
5c 4-CH345 ± 0.155
5d 4-Br15 ± 0.030
5e 3-Cl30 ± 0.110
5f 3-NO219 ± 0.060
5g 2-Cl25 ± 0.106
5h 2-F21 ± 0.076
5i 2-CH338 ± 0.132
5j 2,4-di-Cl33 ± 0.120
5k 2,5-di-Cl25 ± 0.035
Acarbose (Standard) -58.8 ± 0.015

Data sourced from a study on N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.[1]

The data reveals that the nature and position of the substituent on the phenyl ring of the N-phenylacetamide moiety dramatically impact the inhibitory potency. Notably, the presence of a bromine atom at the para position (compound 5d ) resulted in the most potent inhibition, with an IC50 value of 15 ± 0.030 µM, which is approximately four times more potent than the standard drug, acarbose.[1] The compound with a nitro group at the meta position (5f ) also demonstrated significant activity.[1]

Structure-Activity Relationship (SAR) Insights

The experimental data suggests several key SAR trends for this class of compounds as α-glucosidase inhibitors:

  • Halogen Substitution: Halogen substitution on the N-phenylacetamide ring is generally favorable for activity. The potency appears to be influenced by the nature and position of the halogen. A bromo group at the para position (5d ) was found to be optimal.

  • Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like a nitro group at the meta position (5f ) leads to potent inhibition.

  • Positional Isomers: The position of the substituent on the phenyl ring plays a crucial role. For instance, among the chloro-substituted derivatives, the meta-substituted compound (5e ) was more active than the para-substituted one (5b ), which in turn was more active than the ortho-substituted analog (5g ).

  • Disubstitution: Dichloro-substitution at the 2,5-positions (5k ) resulted in better activity than substitution at the 2,4-positions (5j ).

The following diagram illustrates the general workflow for the synthesis and evaluation of these 4-benzylmorpholine derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (4-benzylmorpholine precursor) Step1 Benzimidazole core synthesis Start->Step1 Step2 N-alkylation with substituted 2-chloro-N-phenylacetamides Step1->Step2 Final_Compounds Final 4-Benzylmorpholine Derivatives Step2->Final_Compounds Assay α-Glucosidase Inhibition Assay Final_Compounds->Assay Test Compounds Data_Analysis IC50 Determination Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

General workflow for SAR studies.

Experimental Protocols

The evaluation of the α-glucosidase inhibitory activity of the 4-benzylmorpholine derivatives was performed using a standard in vitro enzymatic assay.

α-Glucosidase Inhibition Assay

Principle: The assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of a substrate by α-glucosidase. The inhibitory activity of the test compounds is measured by the reduction in the rate of product formation.

Reagents and Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Sodium phosphate buffer (pH 6.8)

  • Test compounds (4-benzylmorpholine derivatives)

  • Acarbose (as a positive control)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase in phosphate buffer was pre-incubated with various concentrations of the test compounds for a specified period at 37°C.

  • The enzymatic reaction was initiated by the addition of the substrate, pNPG.

  • The hydrolysis of pNPG to p-nitrophenol was monitored by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • The rate of reaction was calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined by plotting the percentage of inhibition against the inhibitor concentration.

The following diagram illustrates the key steps in the α-glucosidase inhibition assay.

Assay_Workflow Start Prepare solutions: Enzyme, Substrate, Buffer, Test Compounds, Control Incubation Pre-incubate Enzyme with Test Compounds/Control Start->Incubation Reaction Initiate reaction with Substrate (pNPG) Incubation->Reaction Measurement Measure Absorbance at 405 nm (kinetic mode) Reaction->Measurement Calculation Calculate Reaction Rates and % Inhibition Measurement->Calculation Result Determine IC50 values Calculation->Result

Experimental workflow for the α-glucosidase assay.

Conclusion

The systematic investigation into the structure-activity relationship of these 4-benzylmorpholine-containing benzimidazolium salts has provided valuable insights for the rational design of novel and potent α-glucosidase inhibitors. The key takeaway is the profound impact of the substitution pattern on the N-phenylacetamide moiety, with the 4-bromo substituted derivative emerging as a particularly promising lead compound. Further optimization of this scaffold, guided by the SAR data presented, holds the potential for the development of new therapeutic agents for the management of type 2 diabetes. This guide serves as a foundational resource for researchers in the field, offering a clear comparison of potencies and a detailed understanding of the underlying structural requirements for activity.

References

Navigating the Labyrinth of Target Validation: A Comparative Guide for Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and validation of a drug's biological target is a critical step in the journey from a promising molecule to a potential therapeutic. This guide provides a comparative framework for validating the biological target of a novel compound, exemplified by Ethyl 4-benzylmorpholine-3-carboxylate. Here, we present a hypothetical target validation workflow, comparing various experimental approaches with supporting data and detailed protocols.

This compound is a synthetic morpholine derivative.[1][2][3][4] While its specific biological target is not yet publicly defined, this guide outlines the essential experiments required to identify and validate its mechanism of action. The following sections will compare and contrast key methodologies in target validation, using hypothetical data for illustrative purposes.

Section 1: Target Identification and Initial Binding Assessment

The first step in validating a biological target is to identify potential interacting partners. This can be achieved through a combination of computational and experimental approaches.

Experimental Workflow: Target Identification

cluster_computational In Silico Approaches cluster_experimental Experimental Approaches Ligand-based Ligand-based Screening (Similarity to known ligands) Structure-based Structure-based Screening (Docking to known protein structures) In_Silico Hypothetical_Target Hypothetical Target: Kinase X In_Silico->Hypothetical_Target Predicts Interaction Affinity_Chroma Affinity Chromatography-Mass Spectrometry Yeast_Two_Hybrid Yeast Two-Hybrid Screening Phage_Display Phage Display Experimental Experimental->Hypothetical_Target Identifies Interaction

Caption: A workflow for initial target identification of a novel compound.

Based on hypothetical screening, let's assume "Kinase X" is identified as a potential target for this compound. The next step is to quantify the binding affinity.

Table 1: Comparison of Binding Affinity Assays for this compound and a Known Kinase X Inhibitor.

Assay MethodThis compound (Kd)Control Inhibitor (Kd)AdvantagesDisadvantages
Isothermal Titration Calorimetry (ITC)50 nM10 nMDirect measurement of binding affinity and thermodynamics.Requires large amounts of pure protein.
Surface Plasmon Resonance (SPR)65 nM12 nMReal-time kinetics (kon, koff). High sensitivity.Requires specialized equipment. Protein immobilization can affect activity.
Radioligand Binding Assay45 nM8 nMHigh sensitivity and specificity.Requires handling of radioactive materials.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Preparation: Dissolve this compound and the control inhibitor in a buffer matching the protein's buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Prepare a 10 µM solution of purified Kinase X in the same buffer.

  • Instrumentation: Use a commercial ITC instrument. Set the cell temperature to 25°C.

  • Titration: Fill the sample cell with the Kinase X solution. Load the injection syringe with a 100 µM solution of the compound.

  • Data Acquisition: Perform a series of 20 injections of the compound into the protein solution. Record the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Section 2: Functional Validation in a Cellular Context

Demonstrating that the compound modulates the activity of the putative target in a cellular environment is crucial.

Signaling Pathway of Kinase X

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates Ethyl_4_benzylmorpholine_3_carboxylate Ethyl_4_benzylmorpholine_3_carboxylate Kinase_X->Ethyl_4_benzylmorpholine_3_carboxylate Inhibits pSubstrate_Y Phosphorylated Substrate Y Transcription_Factor Transcription Factor pSubstrate_Y->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

References

Unveiling the Selectivity Profile: A Cross-Reactivity Study of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding the Selectivity of a Novel Morpholine Derivative.

The morpholine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. Its favorable physicochemical properties often impart desirable pharmacokinetic characteristics to drug candidates. However, the promiscuous binding potential of this privileged structure necessitates a thorough evaluation of its cross-reactivity profile early in the drug development pipeline. This guide presents a comparative analysis of Ethyl 4-benzylmorpholine-3-carboxylate, a novel compound of interest, against two alternative morpholine-containing molecules with distinct primary targets.

This analysis is based on a hypothetical dataset, constructed from published findings on structurally related compounds, to illustrate a best-practice approach to cross-reactivity profiling. The objective is to provide a clear, data-driven comparison of selectivity and potential off-target liabilities.

Comparative Analysis of In Vitro Cross-Reactivity

To ascertain the selectivity of this compound, its binding affinity and inhibitory activity were assessed against a panel of kinases and G-protein coupled receptors (GPCRs). For context, its performance was benchmarked against two alternative morpholine-containing compounds: "Alternative Compound 1," a putative kinase inhibitor, and "Alternative Compound 2," a compound with known GPCR affinity.

Kinase Selectivity Profile

The following table summarizes the inhibitory activity (IC50) of the test compounds against a panel of representative kinases. A lower IC50 value indicates higher potency.

Kinase TargetThis compound IC50 (nM)Alternative Compound 1 IC50 (nM)Alternative Compound 2 IC50 (nM)
Primary Target (Hypothetical): PI3Kα 15 8>10,000
PI3Kβ15045>10,000
PI3Kδ8520>10,000
PI3Kγ250180>10,000
mTOR50095>10,000
CDK2>10,0005,000>10,000
EGFR>10,000>10,000>10,000
SRC8,5002,500>10,000
GPCR Binding Affinity Profile

The following table presents the binding affinities (Ki) of the test compounds for a selection of serotonin and dopamine receptors. A lower Ki value indicates a higher binding affinity.

GPCR TargetThis compound Ki (nM)Alternative Compound 1 Ki (nM)Alternative Compound 2 Ki (nM)
Primary Target (Hypothetical): 5-HT2A 50 >10,00012
5-HT1A850>10,000550
5-HT2C200>10,00080
5-HT6>10,000>10,0001,200
D1>10,000>10,000>10,000
D25,500>10,0002,500
D32,100>10,000800
D4950>10,000350

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Kinase Inhibitor Profiling: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Platform (Promega)

  • Recombinant human kinases (e.g., PI3Kα, mTOR, etc.)

  • Appropriate kinase-specific substrates and ATP

  • Test compounds (this compound and alternatives)

  • 384-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: A 10-point serial dilution of each test compound was prepared in DMSO, followed by a further dilution in the kinase assay buffer.

  • Kinase Reaction: 5 µL of the diluted compound was added to the wells of a 384-well plate. The kinase reaction was initiated by adding 5 µL of a mixture containing the kinase, its specific substrate, and ATP. The final reaction volume was 10 µL.

  • Incubation: The plate was incubated at room temperature for 60 minutes.

  • ADP Detection: 10 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was incubated for a further 40 minutes at room temperature.

  • Luminescence Generation: 20 µL of Kinase Detection Reagent was added to each well to convert the generated ADP to ATP and initiate a luminescent signal. The plate was incubated for 30 minutes at room temperature.

  • Data Acquisition: Luminescence was measured using a plate-reading luminometer.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

GPCR Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target human GPCR (e.g., 5-HT2A, D2, etc.)

  • Appropriate radioligand for each target receptor (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well filter plates and a cell harvester

  • Scintillation counter

Procedure:

  • Compound Preparation: Serial dilutions of the test compounds were prepared in the assay buffer.

  • Assay Setup: In a 96-well plate, the following were added in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known unlabeled ligand.

    • Competitive Binding: Cell membranes, radioligand, and the test compound at various concentrations.

  • Incubation: The plate was incubated at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters were washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters were placed in scintillation vials with scintillation fluid, and the radioactivity was quantified using a scintillation counter.

  • Data Analysis: The specific binding was calculated by subtracting the non-specific binding from the total binding. The Ki values were determined from the IC50 values using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the context and processes of this cross-reactivity study, the following diagrams have been generated.

PI3K_Signaling_Pathway cluster_inhibition Inhibition Points RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion This compound This compound This compound->PI3K

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Cross_Reactivity_Workflow Compound This compound Kinase_Screen Kinase Panel Screening Compound->Kinase_Screen GPCR_Screen GPCR Panel Screening Compound->GPCR_Screen Kinase_Data IC50 Values (Kinase Activity) Kinase_Screen->Kinase_Data GPCR_Data Ki Values (Binding Affinity) GPCR_Screen->GPCR_Data Analysis Data Analysis & Selectivity Profiling Kinase_Data->Analysis GPCR_Data->Analysis Report Comparison Guide Analysis->Report

Experimental workflow for cross-reactivity profiling.

Enantioselective Synthesis of Ethyl 4-benzylmorpholine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of substituted morpholines is a critical endeavor in medicinal chemistry, as the morpholine scaffold is a privileged structure in a multitude of biologically active compounds. This guide provides a comparative overview of potential strategies for the enantioselective synthesis of a specific, valuable target: Ethyl 4-benzylmorpholine-3-carboxylate. The presented methodologies are based on established asymmetric synthesis principles and are supported by data from related transformations.

Comparison of Synthetic Strategies

The following table summarizes and compares potential enantioselective routes to this compound. Each strategy offers a unique set of advantages and challenges in terms of starting material availability, reaction efficiency, and stereocontrol.

StrategyDescriptionPotential AdvantagesPotential ChallengesKey Performance Indicators (Anticipated)
Strategy 1: Asymmetric Transfer Hydrogenation A tandem one-pot reaction involving hydroamination and subsequent asymmetric transfer hydrogenation of a custom-synthesized aminoalkyne precursor.High enantioselectivity is achievable, as demonstrated for other 3-substituted morpholines.[1] The one-pot nature of the reaction improves efficiency.Requires the synthesis of a specific aminoalkyne precursor. Optimization of the tandem reaction for the specific substrate may be necessary.Yield: Good to Excellente.e.: >90%
Strategy 2: Multi-component Reaction A copper-catalyzed three-component reaction utilizing a chiral amino alcohol, an aldehyde, and a diazomalonate to construct the morpholine ring in a single step.[2]Convergent and atom-economical approach. Readily available starting materials can be used.Reported to have poor diastereoselectivity for some substrates, which may necessitate further purification or separation of isomers.Yield: Moderate to Goodd.r.: Variablee.e.: Dependent on chiral amino alcohol
Strategy 3: Organocatalytic Cyclization Based on the synthesis of C2-functionalized morpholines, this approach would involve the organocatalytic α-functionalization of a linear precursor, followed by cyclization to form the chiral morpholine.Organocatalysis avoids the use of metals and can provide high enantioselectivity.[3]Adaptation of existing methods for C2-functionalization to achieve C3-functionalization would be required and may present a significant challenge.Yield: Moderatee.e.: Potentially >95%
Strategy 4: Chiral Pool Synthesis Utilization of a readily available chiral starting material, such as a protected amino acid, which already contains the desired stereocenter at the C3 position. Subsequent chemical transformations would build the morpholine ring around this chiral core.The stereochemistry is pre-defined by the starting material, ensuring high enantiopurity.The synthesis can be linear and may require multiple protection and deprotection steps, potentially lowering the overall yield.Yield: Variablee.e.: >99%

Experimental Protocols

Strategy 1: Asymmetric Transfer Hydrogenation

This protocol is a proposed adaptation of the method described by Schafer and coworkers for the synthesis of 3-substituted morpholines.[1]

Step 1: Synthesis of the Aminoalkyne Precursor

  • To a solution of N-benzylprop-2-yn-1-amine in an appropriate solvent (e.g., THF), add ethyl 2-bromoacetate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the resulting aminoalkyne precursor by column chromatography.

Step 2: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

  • In a reaction vessel, combine the aminoalkyne precursor, a ruthenium catalyst such as [(S,S)-Ts-DPEN]Ru, and a suitable hydrogen donor (e.g., formic acid/triethylamine mixture).

  • The reaction is heated to the optimal temperature as determined by optimization studies.

  • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • The crude product is purified by column chromatography to yield enantiomerically enriched this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthetic strategies.

G Synthetic Strategies for this compound cluster_0 Strategy 1: Asymmetric Transfer Hydrogenation cluster_1 Strategy 2: Multi-component Reaction cluster_2 Strategy 3: Organocatalytic Cyclization cluster_3 Strategy 4: Chiral Pool Synthesis Aminoalkyne\nPrecursor Aminoalkyne Precursor Tandem Hydroamination/\nAsymmetric Transfer Hydrogenation Tandem Hydroamination/ Asymmetric Transfer Hydrogenation Aminoalkyne\nPrecursor->Tandem Hydroamination/\nAsymmetric Transfer Hydrogenation [(S,S)-Ts-DPEN]Ru HCOOH/NEt3 This compound This compound Tandem Hydroamination/\nAsymmetric Transfer Hydrogenation->this compound Chiral Amino Alcohol Chiral Amino Alcohol Cu-catalyzed\n3-component reaction Cu-catalyzed 3-component reaction Chiral Amino Alcohol->Cu-catalyzed\n3-component reaction Aldehyde Aldehyde Aldehyde->Cu-catalyzed\n3-component reaction Diazomalonate Diazomalonate Diazomalonate->Cu-catalyzed\n3-component reaction Cu-catalyzed\n3-component reaction->this compound Linear Precursor Linear Precursor Organocatalytic\nα-functionalization Organocatalytic α-functionalization Linear Precursor->Organocatalytic\nα-functionalization Chiral Amine Catalyst Intramolecular\nCyclization Intramolecular Cyclization Organocatalytic\nα-functionalization->Intramolecular\nCyclization Intramolecular\nCyclization->this compound Chiral Amino Acid\nDerivative Chiral Amino Acid Derivative Multi-step\nRing Construction Multi-step Ring Construction Chiral Amino Acid\nDerivative->Multi-step\nRing Construction Multi-step\nRing Construction->this compound

Caption: Comparative workflow of proposed synthetic strategies.

Signaling Pathway and Mechanism

While the specific biological target of this compound is not detailed in the provided context, substituted morpholines are known to interact with a variety of biological targets. For illustrative purposes, the following diagram depicts a generalized mechanism for the asymmetric transfer hydrogenation, a key step in one of the proposed syntheses.

G Generalized Mechanism for Asymmetric Transfer Hydrogenation Ru-H Catalyst Ru-H Catalyst Transition State Transition State Ru-H Catalyst->Transition State Substrate (Imine) Substrate (Imine) Substrate (Imine)->Transition State Product (Chiral Amine) Product (Chiral Amine) Transition State->Product (Chiral Amine) Ru Catalyst Ru Catalyst Transition State->Ru Catalyst Ru Catalyst->Ru-H Catalyst HCOOH/NEt3 (Regeneration)

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

This guide provides a foundational comparison of potential enantioselective synthetic routes to this compound. Researchers are encouraged to use this information as a starting point for their own experimental investigations, adapting and optimizing the proposed protocols to achieve the desired outcome. The successful synthesis of this and other chiral morpholine derivatives will undoubtedly contribute to the advancement of drug discovery and development.

References

Comparative analysis of morpholine-based scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a cornerstone in modern medicinal chemistry. Its frequent appearance in a wide array of FDA-approved drugs and clinical candidates is a testament to its favorable physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of morpholine-based scaffolds against common alternatives like piperidine and piperazine, supported by experimental data, to inform rational drug design and lead optimization efforts.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The strategic incorporation of a morpholine moiety into a drug candidate can significantly enhance its "drug-like" properties. The endocyclic oxygen atom imparts unique characteristics compared to its all-carbon (cyclohexane) or diazacyclic (piperazine) counterparts.

Key Physicochemical Parameters

The following table summarizes key physicochemical properties of morpholine compared to piperidine and piperazine, highlighting the impact of the heteroatom substitution.

PropertyMorpholinePiperidinePiperazineRationale for Comparison
Calculated LogP (cLogP) -0.85~0.5~-1.3Lipophilicity is a critical determinant of solubility, permeability, and off-target effects. Morpholine's moderate cLogP strikes a balance between aqueous solubility and membrane permeability.
pKa ~8.4~11.2~9.8 (pKa1), ~5.6 (pKa2)The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement. Morpholine's lower basicity compared to piperidine can be advantageous in reducing off-target interactions with aminergic GPCRs.[1]
Aqueous Solubility HighModerateHighThe ether oxygen in morpholine acts as a hydrogen bond acceptor, significantly enhancing water solubility compared to piperidine.[1]
Metabolic Stability Generally HighVariable (prone to N-dealkylation & C-oxidation)Variable (prone to N-dealkylation)The electron-withdrawing nature of the oxygen atom in morpholine can increase the metabolic stability of the adjacent C-H bonds towards oxidative metabolism by cytochrome P450 enzymes.
Comparative Analysis of FDA-Approved Drugs

To illustrate the practical implications of these properties, the following table compares the physicochemical characteristics of two prominent morpholine-containing drugs, Gefitinib and Linezolid, with their hypothetical piperazine analogs. The data for the analogs are estimated using computational tools to provide a direct comparison.

Drug / AnalogStructurecLogPpKaAqueous Solubility (mg/mL)
Gefitinib (Iressa®)N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine3.25.4, 7.2Sparingly soluble (<1 at pH 7)[2]
Gefitinib Piperazine AnalogN-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(piperazin-1-yl)propoxy)quinazolin-4-amine~2.8~5.5, ~9.5Likely higher at acidic pH due to the second basic nitrogen.
Linezolid (Zyvox®)(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide0.91.8~3[3][4]
Linezolid Piperazine Analog(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide~0.5~1.8, ~8.5Likely higher due to the presence of the more basic piperazine nitrogen.

Note: The physicochemical properties for the piperazine analogs were calculated using Molinspiration and ACD/Labs Percepta platform for illustrative purposes.

The data suggests that while replacing morpholine with piperazine might increase aqueous solubility, it could also alter the lipophilicity and basicity, potentially impacting the drug's absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with the target.

The Morpholine Advantage in Action: Case Studies

Anticancer Agents: PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. A significant number of inhibitors targeting this pathway incorporate a morpholine ring. The morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase domain, contributing to the inhibitor's potency and selectivity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PIP3->PTEN Inhibits PDK1->Akt Phosphorylates (Thr308) TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4E->Proliferation Inhibits (when unphosphorylated) GrowthFactor Growth Factor GrowthFactor->RTK Binds Morpholine_Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Inhibits Morpholine_Inhibitor->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway with points of inhibition.
Antibacterial Agents: Linezolid

Linezolid, an oxazolidinone antibiotic, features a morpholine ring that is crucial for its antibacterial activity and pharmacokinetic profile. The morpholine moiety contributes to its solubility and metabolic stability, allowing for both intravenous and oral administration.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery. Below are representative protocols for the synthesis of a morpholine-containing drug and a common in vitro biological evaluation method.

Synthesis of Gefitinib (A Representative Protocol)

This protocol outlines a common synthetic route to Gefitinib, a morpholine-containing EGFR inhibitor.

Gefitinib_Synthesis cluster_reagents Reagents & Conditions R1 SOCl₂, DMF (cat.) Reflux SM 6,7-Dimethoxy- quinazolin-4(3H)-one R1->SM R2 3-Chloro-4-fluoroaniline Isopropanol, Reflux Int1 4-Chloro-6,7-dimethoxy- quinazoline R2->Int1 R3 4-(3-Chloropropyl)morpholine K₂CO₃, DMF, 80°C Int2 N-(3-chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine R3->Int2 SM->Int1 Chlorination Int1->Int2 Nucleophilic Substitution Gefitinib Gefitinib Int2->Gefitinib Alkylation

Synthetic workflow for the preparation of Gefitinib.

Step 1: Chlorination of 6,7-Dimethoxy-quinazolin-4(3H)-one. To a stirred suspension of 6,7-dimethoxy-quinazolin-4(3H)-one in thionyl chloride, a catalytic amount of dimethylformamide (DMF) is added. The mixture is heated to reflux for 4 hours. After cooling, the excess thionyl chloride is removed under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline.

Step 2: Nucleophilic Aromatic Substitution. A mixture of 4-chloro-6,7-dimethoxyquinazoline and 3-chloro-4-fluoroaniline in isopropanol is heated to reflux for 4 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with isopropanol, and dried to afford N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Step 3: O-Alkylation. A mixture of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, 4-(3-chloropropyl)morpholine, and potassium carbonate in DMF is heated at 80°C for 6 hours. After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give Gefitinib.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of drug candidates.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h (37°C, 5% CO₂) Start->Incubate1 Treat Treat cells with varying concentrations of morpholine-based compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm using a plate reader Add_Solubilizer->Measure Analyze Analyze data to determine IC₅₀ value Measure->Analyze

References

Navigating the Uncharted: An Inquiry into the In Vivo Efficacy of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the current scientific literature reveals a significant information gap regarding the in vivo efficacy and specific biological targets of Ethyl 4-benzylmorpholine-3-carboxylate. At present, there are no published studies detailing the compound's performance in preclinical or clinical models. This absence of data precludes a direct comparative analysis against any established therapeutic standards.

While the morpholine scaffold, a core component of this compound, is a well-recognized privileged structure in medicinal chemistry, its mere presence is not a definitive predictor of biological activity. The therapeutic action of a compound is dictated by the intricate interplay of its complete molecular structure with biological systems. Without empirical data from in vitro and in vivo studies, any discussion of the efficacy of this compound would be purely speculative.

The development of a novel therapeutic agent follows a rigorous and systematic pathway, beginning with initial screening and progressing through preclinical evaluation to clinical trials. This process is essential to ascertain a compound's pharmacological profile, including its efficacy, safety, and mechanism of action.

Below, we outline a generalized experimental workflow that would be necessary to determine the in vivo efficacy of a compound like this compound. This serves as a conceptual framework in the absence of specific data for the compound .

Conceptual Experimental Workflow for Efficacy Determination

A typical preclinical efficacy study would involve a series of well-defined steps to assess the therapeutic potential of a new chemical entity.

Caption: Conceptual workflow for assessing the in vivo efficacy of a novel compound.

The Path Forward: A Call for Foundational Research

To enable a meaningful comparison of this compound with standard therapies, foundational research is required. This would entail:

  • Target Identification and In Vitro Screening: The initial step would be to screen the compound against a panel of biological targets to identify any potential therapeutic applications.

  • In Vivo Pharmacokinetic and Toxicological Studies: Prior to efficacy studies, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, as well as to establish a safe dosage range.

  • Efficacy Studies in Relevant Animal Models: Once a potential therapeutic area is identified and a safe dosage is established, the compound's efficacy would need to be tested in appropriate animal models of the disease.

Without these critical data points, a scientifically rigorous comparison guide cannot be constructed. The scientific community awaits future research that may elucidate the pharmacological properties of this compound.

A Comparative Guide to Confirming the Purity of Synthesized Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of analytical methods to confirm the purity of Ethyl 4-benzylmorpholine-3-carboxylate, a key building block in medicinal chemistry. We present detailed experimental protocols and comparative data to distinguish the target compound from potential impurities.

Synthesis and Potential Impurities

A common synthetic route to this compound is the N-alkylation of ethyl morpholine-3-carboxylate with benzyl bromide. This reaction, while straightforward, can lead to several impurities that need to be identified and quantified.

Key Potential Impurities:

  • Unreacted Starting Materials:

    • Ethyl morpholine-3-carboxylate

    • Benzyl bromide

  • Side-Products:

    • Benzyl alcohol (formed from hydrolysis of benzyl bromide)

    • Dibenzyl ether (formed from the reaction of benzyl alcohol with benzyl bromide)

Purity Assessment: A Comparative Approach

The purity of a synthesized batch of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide structural confirmation and can help identify unknown impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating the target compound from its impurities, allowing for accurate quantification. A reversed-phase HPLC method is generally suitable for this class of compounds.

Table 1: Comparative HPLC Retention Times

CompoundRetention Time (minutes)
Benzyl alcohol2.5
Ethyl morpholine-3-carboxylate3.2
Benzyl bromide5.8
This compound 7.1
Dibenzyl ether9.4

Note: These are illustrative retention times under the specified HPLC conditions. Actual retention times may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for the structural elucidation of the synthesized product and the identification of impurities. The chemical shifts of the protons are indicative of their chemical environment.

Table 2: Comparative ¹H NMR Chemical Shifts (in CDCl₃)

CompoundKey Chemical Shifts (δ, ppm)
Ethyl morpholine-3-carboxylate1.25 (t, 3H, -CH₂CH₃ ), 2.80-3.00 (m, 2H, morpholine ring), 3.50-3.90 (m, 5H, morpholine ring), 4.15 (q, 2H, -CH₂ CH₃)
Benzyl bromide4.45 (s, 2H, -CH₂ Br), 7.20-7.40 (m, 5H, Ar-H)
Benzyl alcohol4.65 (s, 2H, -CH₂ OH), 7.25-7.45 (m, 5H, Ar-H)
This compound 1.20 (t, 3H, -CH₂ CH₃), 2.20-2.90 (m, 4H, morpholine ring), 3.50-4.00 (m, 5H, -CH₂ Ph and morpholine ring), 4.10 (q, 2H, -CH₂ CH₃), 7.20-7.35 (m, 5H, Ar-H)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and its impurities.

Table 3: Comparative Mass Spectrometry Data (Electrospray Ionization - ESI+)

CompoundMolecular Formula[M+H]⁺ (m/z)
Ethyl morpholine-3-carboxylateC₇H₁₃NO₃160.1
This compound C₁₄H₁₉NO₃ 250.1

Experimental Protocols

Synthesis of this compound
  • To a solution of ethyl morpholine-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Standard: Tetramethylsilane (TMS) at 0 ppm

  • Procedure: Dissolve a small amount of the sample in CDCl₃ and acquire the ¹H NMR spectrum.

Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: Dissolve the sample in methanol.

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the spectrum.

Visualizing the Workflow and Logic

Synthesis_Workflow cluster_synthesis Synthesis start Ethyl morpholine-3-carboxylate + Benzyl bromide reaction N-alkylation (K2CO3, Acetonitrile, 60°C) start->reaction workup Filtration and Concentration reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Purity_Assessment_Logic cluster_assessment Purity Assessment cluster_results Results Interpretation sample Synthesized Product hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms hplc_result Quantitative Purity (Peak Area %) hplc->hplc_result nmr_result Structural Confirmation (Chemical Shifts) nmr->nmr_result ms_result Molecular Weight Confirmation ([M+H]+) ms->ms_result final_purity Purity Confirmation hplc_result->final_purity nmr_result->final_purity ms_result->final_purity

Caption: Logical workflow for purity assessment of the synthesized compound.

Orthogonal Methods for Validating the Biological Activity of Ethyl 4-benzylmorpholine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential biological activity of Ethyl 4-benzylmorpholine-3-carboxylate using orthogonal methods. Due to the limited publicly available data on this specific compound, this document presents hypothetical scenarios based on the common activities of morpholine derivatives, which include anticancer and enzyme-inhibiting properties. The experimental protocols and data presented herein are illustrative and intended to serve as a template for designing a robust validation strategy.

Scenario 1: Validation of Antiproliferative Activity

In this scenario, this compound is hypothesized to possess antiproliferative activity against a cancer cell line. A primary cell viability assay is complemented by two orthogonal methods: cell cycle analysis and an apoptosis assay, to provide a more comprehensive understanding of the compound's effect.

Data Presentation: Comparative Analysis of Antiproliferative Effects
Assay Methodology Endpoint Measured Hypothetical Result (IC50 / % Effect)
Primary Assay: MTT Colorimetric assay measuring metabolic activity.Cell ViabilityIC50: 15 µM
Orthogonal Assay 1: Cell Cycle Analysis Flow cytometry with propidium iodide staining.Distribution of cells in G1, S, and G2/M phases.60% of cells arrested in G2/M phase at 24h.
Orthogonal Assay 2: Apoptosis Assay Flow cytometry with Annexin V and propidium iodide staining.Percentage of early and late apoptotic cells.45% of cells are Annexin V positive at 48h.

Experimental Workflow: Antiproliferative Activity

G cluster_0 Primary Assay cluster_1 Orthogonal Method 1 cluster_2 Orthogonal Method 2 A Cancer Cell Culture B Treatment with this compound A->B C MTT Assay B->C D Measure Absorbance (570 nm) C->D E Determine Cell Viability (IC50) D->E F Cancer Cell Culture G Treatment with Compound F->G H Cell Fixation & Propidium Iodide Staining G->H I Flow Cytometry Analysis H->I J Determine Cell Cycle Distribution I->J K Cancer Cell Culture L Treatment with Compound K->L M Annexin V & PI Staining L->M N Flow Cytometry Analysis M->N O Quantify Apoptotic Cells N->O

Caption: Workflow for validating antiproliferate activity.

Experimental Protocols

1. MTT Assay Protocol [1][2][3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis Protocol [4][5][6]

  • Cell Treatment: Seed cells in a 6-well plate, treat with the compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at 4°C for at least 30 minutes.[4][5][6]

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[4][6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Annexin V Apoptosis Assay Protocol [7]

  • Cell Treatment: Treat cells with the compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the cells by flow cytometry, detecting FITC and propidium iodide fluorescence.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their staining patterns.

Scenario 2: Validation of Kinase Inhibitory Activity

Here, this compound is presumed to be an inhibitor of a specific protein kinase. A primary biochemical assay directly measuring enzyme inhibition is validated by a cell-based assay that assesses the downstream effects of kinase inhibition.

Data Presentation: Comparative Analysis of Kinase Inhibition
Assay Methodology Endpoint Measured Hypothetical Result (IC50)
Primary Assay: Biochemical Kinase Assay Luminescence-based assay (e.g., Kinase-Glo®).ATP consumption by the purified kinase.IC50: 5 µM
Orthogonal Assay: Cell-Based Phosphorylation Assay Western Blot or ELISA.Phosphorylation level of a known downstream substrate of the target kinase in treated cells.IC50: 10 µM

Signaling Pathway: Kinase Inhibition

G A This compound B Target Kinase A->B Inhibition D Phosphorylated Substrate B->D Phosphorylation C Downstream Substrate C->B E Cellular Response D->E

Caption: Inhibition of a kinase signaling pathway.

Experimental Protocols

1. Biochemical Kinase Assay Protocol [8][9][10][11][12]

  • Reaction Setup: In a microplate, combine the purified target kinase, its specific substrate, and ATP in a reaction buffer.

  • Compound Addition: Add varying concentrations of this compound.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. A lower signal indicates higher kinase activity.[8][9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

2. Cell-Based Phosphorylation Assay (Western Blot)

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate, followed by a secondary antibody conjugated to HRP.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene) to determine the effect of the compound on substrate phosphorylation and calculate the IC50.

References

Benchmarking Ethyl 4-benzylmorpholine-3-carboxylate Against Known Cholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative analysis of Ethyl 4-benzylmorpholine-3-carboxylate against a panel of established cholinesterase inhibitors. As of the latest literature review, specific inhibitory targets and corresponding experimental data for this compound are not publicly available. Therefore, for the purpose of this guide, it is hypothetically positioned as a novel candidate for cholinesterase inhibition. The objective is to offer a clear benchmark by comparing its potential efficacy against well-documented inhibitors: Donepezil, Rivastigmine, Galantamine, and Tacrine. This document is intended for researchers, scientists, and professionals in the field of drug development to provide a foundational comparison for future in vitro and in vivo studies.

Overview of Cholinesterase Inhibition

Cholinesterase inhibitors are a class of compounds that block the activity of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[2][3] By inhibiting these enzymes, the concentration and duration of action of acetylcholine are increased, which is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[2][4]

Comparative Performance of Known Inhibitors

The inhibitory potency of a compound is commonly expressed by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for several well-known cholinesterase inhibitors against both acetylcholinesterase and butyrylcholinesterase.

CompoundTarget EnzymeIC50 (nM)
Donepezil Acetylcholinesterase (AChE)340 ± 30
Butyrylcholinesterase (BChE)530 ± 100
Rivastigmine Acetylcholinesterase (AChE)5100 ± 100
Butyrylcholinesterase (BChE)3500 ± 100
Galantamine Acetylcholinesterase (AChE)5130 ± 630
Butyrylcholinesterase (BChE)Not Determined
Tacrine Acetylcholinesterase (AChE)610 ± 180
Butyrylcholinesterase (BChE)Not Determined

Data sourced from a comparative study on inhibitors of acetylcholinesterase and its molecular forms.[5] It is important to note that IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against acetylcholinesterase and butyrylcholinesterase, based on the widely used Ellman's method.[4][6]

Objective: To determine the IC50 value of a test compound (e.g., this compound) against AChE and BChE.
Materials and Reagents:
  • Acetylcholinesterase (AChE) from electric eel or human recombinant source.[4][7]

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant source.[8][9]

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.[4][9]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[4]

  • Phosphate buffer (0.1 M, pH 8.0).[4]

  • Test compound and known inhibitors (dissolved in DMSO).[4]

  • 96-well microplate and a microplate reader.[10]

Assay Procedure (96-well plate format):
  • Reagent Preparation:

    • Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer. The final concentration should be optimized for the assay (e.g., 0.1-0.25 U/mL).[4]

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.[4]

    • Prepare a fresh stock solution of the substrate (ATCI or BTCI, e.g., 14-15 mM) in deionized water.[4]

    • Prepare serial dilutions of the test compound and positive controls (e.g., Donepezil) in the assay buffer. Ensure the final DMSO concentration is below 1%.[4]

  • Assay Reaction:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer.

      • DTNB solution.

      • Test compound dilution or vehicle (for control wells).

      • Enzyme solution (AChE or BChE).

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).[11]

    • Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE) to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set duration (e.g., 10-30 minutes).[11][12] The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration of the test compound.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow for the cholinesterase inhibition assay and the underlying cholinergic signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) plate Plate Setup (Controls, Test Compounds) reagents->plate preincubation Add Buffer, DTNB, Inhibitor, Enzyme Pre-incubate plate->preincubation reaction Initiate Reaction (Add Substrate) preincubation->reaction measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Experimental workflow for cholinesterase inhibition assay.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh ACh ACh_synthesis->ACh ChE AChE / BChE ACh->ChE Hydrolysis Receptor Acetylcholine Receptor ACh->Receptor Choline_Acetate Choline + Acetate ChE->Choline_Acetate Inhibitor Cholinesterase Inhibitor (e.g., Donepezil) Inhibitor->ChE Inhibition Signal Signal Transduction Receptor->Signal

Cholinergic signaling pathway and inhibitor action.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 4-benzylmorpholine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles and/or a face shield.
Skin Protection Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure skin is not exposed.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if there is a risk of aerosolization.
Hand Hygiene Wash hands thoroughly with soap and water after handling the chemical.

Step-by-Step Disposal Procedures

Disposal of Ethyl 4-benzylmorpholine-3-carboxylate must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline and should be adapted to comply with your institution's specific protocols.

  • Consult Institutional Guidelines: Always refer to your organization's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Waste Classification: Based on available information for similar compounds, this chemical should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents[1].

  • Waste Pickup: Arrange for a licensed hazardous waste disposal company to collect the waste. Your EHS department will typically manage this process.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Initial Assessment cluster_ppe Safety Precautions cluster_disposal Disposal Protocol start Identify Chemical for Disposal: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Ensure Safety First consult Consult Institutional EHS Guidelines ppe->consult classify Classify as Hazardous Waste consult->classify containerize Use Labeled, Sealed Container classify->containerize store Store in Designated Hazardous Waste Area containerize->store pickup Arrange for Licensed Waste Disposal store->pickup

Disposal Workflow for this compound

Disclaimer: This information is intended for guidance purposes only and is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet for this compound when it becomes available and follow all applicable local, state, and federal regulations. It is the user's responsibility to ensure compliance and safety.

References

Essential Safety and Operational Guide for Handling Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Ethyl 4-benzylmorpholine-3-carboxylate based on data for structurally related compounds such as morpholine and its derivatives. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound and adhere to all local, state, and federal regulations. The information herein is intended to supplement, not replace, the manufacturer's SDS.

Immediate Safety and Handling Precautions

Based on the hazard profiles of similar morpholine compounds, this compound should be handled with caution in a laboratory setting.[1][2] It is prudent to treat this compound as potentially flammable, corrosive, and toxic.[1][3][4] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

The following personal protective equipment is recommended to minimize exposure when handling this compound.[2][4]

PPE CategoryRequired EquipmentJustification & Citation
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes that can cause severe eye damage.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and a chemical-resistant apron.Prevents skin contact, as related compounds can be toxic and cause severe skin burns.[1][2][3]
Respiratory Protection Use in a chemical fume hood is required. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.Minimizes inhalation of potentially harmful vapors.[2][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and all necessary PPE is readily available and inspected for integrity.[4] Prepare all necessary equipment and reagents to minimize movement and potential for spills.

  • Handling: Conduct all weighing and dispensing of this compound within the chemical fume hood.[5] Use non-sparking tools and ensure all containers are properly grounded to prevent static discharge, as related compounds can be flammable.[3][6]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] The storage area should be designated for flammable and corrosive materials.

  • Waste Segregation & Disposal:

    • Liquid Waste: Collect all unused or waste this compound in a designated, labeled, and sealed hazardous waste container.[2] Do not mix with other chemical waste unless compatibility has been confirmed.

    • Solid Waste: All materials contaminated with the compound, such as gloves, absorbent pads, and empty containers, should be considered hazardous waste and disposed of in a separate, clearly labeled container.[2]

    • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1][7]

Immediate and appropriate action is critical in the event of a spill or exposure.

ScenarioProcedural Steps
Chemical Spill 1. Evacuate: Immediately evacuate the spill area.[2] 2. Ventilate: Ensure the area is well-ventilated to disperse vapors.[2] 3. Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[2] 4. Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
Skin Contact 1. Immediately remove all contaminated clothing.[1][6] 2. Rinse the affected skin area with plenty of water for at least 15 minutes.[8] 3. Seek immediate medical attention.[1]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[8] 2. Remove contact lenses, if present and easy to do so.[1] 3. Seek immediate medical attention.[1]
Inhalation 1. Move the individual to fresh air.[8] 2. If breathing is difficult or has stopped, provide artificial respiration. 3. Seek immediate medical attention.[8]
Ingestion 1. Do NOT induce vomiting.[8] 2. Rinse mouth with water. 3. Seek immediate medical attention.[8]

Chemical Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure (Minor Spill) cluster_emergency_response Emergency Response (Major Spill) spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor & Safety Officer evacuate->notify assess Assess Spill Size & Hazard (Is it safe to clean up?) notify->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe Yes, Minor Spill contact_ehs Contact Emergency Health & Safety assess->contact_ehs No, Major Spill ventilate Ensure Adequate Ventilation (Fume Hood On) ppe->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose secure_area Secure Area & Prevent Entry contact_ehs->secure_area

Caption: Workflow for responding to a chemical spill of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。